molecular formula C13H20O3 B116717 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Cat. No.: B116717
M. Wt: 224.30 g/mol
InChI Key: MOXJTUNOIGNZKZ-SPFNVWMYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diversifolide has been reported in Tithonia diversifolia with data available.

Properties

IUPAC Name

(3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJTUNOIGNZKZ-SPFNVWMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1CCO)C(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC=C1CCO)[C@H](C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, also known by its synonym Diversifolide, is a naturally occurring sesquiterpenoid lactone. This compound is a constituent of Xanthium sibiricum, a plant with a history of use in traditional medicine. As a member of the xanthanolide class of sesquiterpenoids, it possesses a characteristic gamma-lactone fused to a seven-membered ring system. While detailed experimental data on its biological activity remains limited in publicly accessible literature, the broader family of sesquiterpene lactones from Xanthium species is known for a range of pharmacological effects, including anti-inflammatory and cytotoxic activities. This document provides a summary of the available chemical and physical properties of this compound and outlines a general experimental context based on related compounds.

Chemical Structure and Properties

The chemical identity of this compound is established through its structural formula and systematic nomenclature.

Chemical Structure:

  • IUPAC Name: 6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one[1]

  • Synonyms: Diversifolide, (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide[1]

  • Chemical Class: Sesquiterpenoid, Gamma-lactone[1]

The structure features a hydroxyl group and a lactone ring, which are key functional groups that likely contribute to its chemical reactivity and biological activity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₂₀O₃PubChem[1]
Molecular Weight 224.30 g/mol PubChem[1]
Physical Description OilChemFaces[2]
Purity ≥98% (Commercially available standard)ChemFaces[2]
XLogP3 1.7PubChem[1]
Polar Surface Area 46.5 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Note: The XLogP3 value suggests moderate lipophilicity. The polar surface area and hydrogen bond donor/acceptor counts indicate the potential for interactions with biological macromolecules.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public scientific literature. Characterization of this compound would typically involve the following spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and lactone carbonyl (C=O) stretching vibrations.

  • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

Source and Isolation

This compound is a natural product isolated from the roots of the plant Xanthium sibiricum[2]. This plant is a member of the Asteraceae family and is known to produce a variety of sesquiterpene lactones.

General Experimental Protocol for Isolation of Sesquiterpenoids from Xanthium species

While a specific protocol for the isolation of this compound is not available, a general methodology for the extraction of related compounds from Xanthium species can be outlined. This serves as a template for researchers aiming to isolate this and similar compounds.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis and Structure Elucidation plant_material Dried and powdered roots of Xanthium sibiricum extraction Maceration or Soxhlet extraction with organic solvents (e.g., ethanol, methanol, or ethyl acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-liquid partitioning (e.g., between ethyl acetate and water) crude_extract->partitioning organic_phase Organic Phase (Enriched with sesquiterpenoids) partitioning->organic_phase collect aqueous_phase Aqueous Phase partitioning->aqueous_phase discard column_chromatography Column Chromatography (Silica gel, Sephadex LH-20) organic_phase->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis

General workflow for the isolation of sesquiterpenoids.

Methodology Details:

  • Extraction: The dried and powdered root material is typically extracted with a suitable organic solvent. The choice of solvent is critical and is often determined by the polarity of the target compounds.

  • Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This step helps in the preliminary fractionation of the extract.

  • Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. Column chromatography with stationary phases like silica gel or Sephadex is commonly used for initial separation. Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including NMR, MS, and IR spectroscopy.

Biological Activity and Potential Applications

Specific biological activities for this compound have not been detailed in the available scientific literature. However, the parent plant, Xanthium sibiricum, and its constituent sesquiterpene lactones are known to possess a range of pharmacological properties.

Extracts and compounds from Xanthium sibiricum have been reported to exhibit:

  • Anti-inflammatory effects

  • Antibacterial activity

  • Antiviral properties

  • Antitumor activity

It is plausible that this compound contributes to the overall bioactivity of the plant extract. Further research is required to elucidate its specific biological functions and mechanisms of action.

Postulated Signaling Pathway Involvement

Given the known activities of other sesquiterpene lactones, it is hypothesized that this compound could interact with key inflammatory signaling pathways. A common target for this class of compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation.

G stimulus Inflammatory Stimulus (e.g., LPS, cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor signaling_cascade Upstream Signaling Cascade receptor->signaling_cascade ikk IKK Complex signaling_cascade->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_nucleus NF-κB Translocation nfkb->nfkb_nucleus translocates to nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_nucleus->gene_expression induces compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide (Hypothesized) compound->ikk Inhibition?

Hypothesized inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where the compound might inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This remains a hypothesis pending experimental validation.

Conclusion and Future Directions

This compound is a structurally defined natural product with potential for further scientific investigation. The primary challenge for researchers is the lack of detailed published experimental data. Future research should focus on:

  • Re-isolation and Full Characterization: A complete spectroscopic and physicochemical characterization is necessary to establish a comprehensive profile of the compound.

  • Biological Screening: A broad-based biological screening is warranted to identify its specific pharmacological activities.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate its molecular mechanism of action will be crucial.

  • Synthetic Approaches: The development of a total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

This technical guide provides a foundational overview of this compound based on the currently available information. It is intended to serve as a starting point for researchers interested in exploring the chemical and biological properties of this and related natural products.

References

Unveiling 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This compound, a member of the xanthanolide class of natural products, has garnered interest within the scientific community. This document details its primary natural origin and presents a generalized protocol for its extraction and purification, based on established methodologies for similar compounds from the same source.

Natural Source

The primary natural source of this compound is the roots of Xanthium sibiricum, a plant belonging to the Asteraceae family. This annual herb is found in various regions and has been a subject of phytochemical investigations due to its diverse chemical constituents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₃H₂₀O₃
Molecular Weight 224.3 g/mol
Compound Type Sesquiterpenoid (Xanthanolide)
CAS Number 1093207-99-8
Physical Description Oil
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocol: Isolation of Xanthanolides from Xanthium sibiricum Roots

1. Plant Material Collection and Preparation:

  • Collect fresh roots of Xanthium sibiricum.

  • Thoroughly wash the roots with water to remove soil and other debris.

  • Air-dry the roots in a well-ventilated area until they are brittle.

  • Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered root material with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

  • Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The sesquiterpenoids, including xanthanolides, are typically enriched in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

  • Subject the dried ethyl acetate fraction to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles.

  • Pool the fractions containing the target compound or compounds with similar characteristics.

  • Further purify the pooled fractions using repeated column chromatography, Sephadex LH-20 chromatography, or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

5. Structure Elucidation:

  • The structure of the isolated pure compound is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from the roots of Xanthium sibiricum.

Isolation_Workflow PlantMaterial Xanthium sibiricum Roots (Dried and Powdered) Extraction Extraction (95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Fractionation EtOAcFraction Ethyl Acetate Fraction Fractionation->EtOAcFraction Enriched with Sesquiterpenoids ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) EtOAcFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions Purification Further Purification (Sephadex LH-20, Prep-HPLC) Fractions->Purification PureCompound This compound (Pure Isolate) Purification->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Generalized workflow for the isolation of this compound.

This guide serves as a foundational resource for researchers interested in the natural product chemistry of Xanthium sibiricum and the isolation of its constituent sesquiterpenoids. The provided protocol, while general, offers a clear and structured approach that can be optimized for the specific isolation of this compound.

A Technical Guide to the Biological Profile of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound.[1][2] It has been isolated from the roots of Xanthium sibiricum[1][2][3], a plant used in traditional Chinese medicine to treat a variety of ailments, including headache, nasal congestion, arthritis, and urticaria.[4] The chemical constituents of Xanthium sibiricum, particularly sesquiterpene lactones, are recognized for their diverse pharmacological activities.[5] While direct biological data for this compound is not extensively documented in publicly available literature, this guide provides its known physicochemical properties and explores the biological activities of related sesquiterpenoids from its source plant to infer its potential therapeutic relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₃--INVALID-LINK--
Molecular Weight 224.3 g/mol --INVALID-LINK--
Type of Compound Sesquiterpenoids--INVALID-LINK--
Physical Description Oil--INVALID-LINK--
Source The roots of Xanthium sibiricum--INVALID-LINK--
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--

Potential Biological Activities Based on Related Compounds

Xanthium sibiricum is a rich source of sesquiterpenoids, which have been reported to possess a variety of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and antiviral properties.[6]

Anti-Inflammatory Activity: Sesquiterpene lactones from Xanthium sibiricum have been shown to alleviate airway inflammation in animal models of asthma.[4] Some of these compounds, such as xanthsibiriolide and 11β-hydroxyl-13-chloro-8-epi-xanthatin, exert their anti-inflammatory effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4][7]

Cytotoxic Activity: Several xanthanolide-type sesquiterpene lactones isolated from the aerial parts of Xanthium sibiricum have demonstrated cytotoxic activities against human cancer cell lines.[8] For instance, 1β-hydroxyl-5α-chloro-8-epi-xanthatin showed significant in vitro cytotoxicity against the SNU387 liver cancer cell line with an IC₅₀ value of 5.1 µM.[8] Another compound, xanthatin, has been shown to have anti-tumor activity against A549 lung cancer cells.[7]

Antibacterial Activity: Xanthatin, a sesquiterpene lactone from Xanthium sibiricum, has exhibited potent activity against various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella typhi.[5]

Given that this compound shares a common origin and structural class with these bioactive compounds, it is plausible that it may exhibit similar biological activities. Further investigation is warranted to elucidate its specific pharmacological profile.

Experimental Protocols

The following are generalized experimental protocols for the isolation and evaluation of cytotoxic activity of sesquiterpenoids from Xanthium sibiricum, based on methodologies described in the literature.

1. General Protocol for Isolation and Purification of Sesquiterpenoids

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_identification Structure Elucidation plant_material Air-dried, powdered Xanthium sibiricum extraction Extraction with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Suspension in H₂O and partitioning with EtOAc concentration->partitioning EtOAc_extract EtOAc Extract partitioning->EtOAc_extract silica_gel Silica Gel Column Chromatography EtOAc_extract->silica_gel fractions Collection of Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compounds Isolation of Pure Compounds hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS) pure_compounds->spectroscopy

Caption: Generalized workflow for the isolation of sesquiterpenoids.

2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., SNU387 liver cancer, A-549 lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The isolated compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways

As previously mentioned, some sesquiterpenoids from Xanthium sibiricum have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and growth.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound Sesquiterpenoids (e.g., xanthsibiriolide) compound->pi3k Inhibition compound->akt Inhibition compound->mtor Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

While specific biological activity data for this compound are currently limited, its structural classification as a sesquiterpenoid and its origin from Xanthium sibiricum suggest its potential for therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research. The information on related compounds from the same plant provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for future studies aimed at elucidating the biological functions of this and other related natural products.

References

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide mechanism of action studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. While its origin and basic chemical properties are established, detailed biological studies are not yet publicly available.

This technical guide serves to consolidate the known information about this compound and to highlight the areas where further research is critically needed.

Chemical Identity and Source

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It has been isolated from the roots of Xanthium sibiricum, a plant used in traditional medicine.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₃H₂₀O₃
Molecular Weight 224.3 g/mol
CAS Number 1093207-99-8
Class Sesquiterpenoid
Natural Source Roots of Xanthium sibiricum

Current State of Research on Mechanism of Action

As of the latest literature review, there are no published studies that specifically detail the mechanism of action, biological activity, or signaling pathway engagement of this compound. Information is primarily limited to its identification in its natural source and its availability through chemical suppliers for research purposes.

Biological Context: Sesquiterpenoids from Xanthium sibiricum

While data on the specific compound of interest is lacking, the broader family of sesquiterpenoids isolated from Xanthium sibiricum has been the subject of various biological investigations. These studies provide a potential framework for future research on this compound.

Reported activities for other sesquiterpenoids from this plant include:

  • Anti-inflammatory effects: Some related compounds have been shown to possess anti-inflammatory properties.

  • Cytotoxic activity: Certain sesquiterpenoids from Xanthium sibiricum have demonstrated cytotoxicity against various cancer cell lines.

  • Antibacterial and anti-tumor properties: The plant is known to produce compounds with a range of antimicrobial and antineoplastic activities.

It is important to note that these activities are not directly attributable to this compound without specific experimental evidence.

Future Research Directions

To elucidate the mechanism of action of this compound, a systematic series of in vitro and in vivo studies is required. The following logical workflow outlines a potential research plan.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Acquisition & Purity Analysis B Broad Biological Screening (e.g., cytotoxicity, anti-inflammatory, antimicrobial assays) A->B C Target Identification Studies (e.g., affinity chromatography, proteomics) B->C D Signaling Pathway Analysis (e.g., Western blot, reporter assays) C->D E Enzyme Inhibition Assays C->E F Gene Expression Profiling (e.g., qPCR, RNA-seq) D->F G Animal Model Studies (e.g., disease models relevant to in vitro findings) F->G H Pharmacokinetic & Toxicological Profiling G->H

Spectroscopic and Structural Elucidation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. It has been reported to be isolated from the roots of Xanthium sibiricum. The structural elucidation of such compounds is fundamentally reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide will detail the generalized procedures for acquiring and interpreting these data.

Physicochemical Properties

While exhaustive spectroscopic data is not publicly available, the basic physicochemical properties of this compound have been reported:

PropertyValue
Molecular Formula C₁₃H₂₀O₃
Molecular Weight 224.30 g/mol
Source Roots of Xanthium sibiricum

Experimental Protocols

The following sections describe generalized, yet detailed, experimental protocols for the isolation and spectroscopic analysis of a sesquiterpenoid lactone from a plant matrix. These protocols are based on standard methodologies reported for compounds isolated from Xanthium species.

Isolation of Sesquiterpenoid Lactones from Plant Material

The general workflow for the isolation of a target compound from a plant source is depicted below.

plant_material Plant Material (e.g., roots of Xanthium sibiricum) extraction Solvent Extraction (e.g., with ethanol or methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., with ethyl acetate and water) crude_extract->partitioning organic_phase Organic Phase partitioning->organic_phase column_chromatography Column Chromatography (Silica Gel) organic_phase->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Compound (this compound) hplc->pure_compound

Figure 1. General workflow for the isolation of a natural product.
Spectroscopic Analysis

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic methods.

pure_compound Pure Isolated Compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (ESI-MS, HRMS) pure_compound->ms ir Infrared (IR) Spectroscopy pure_compound->ir data_analysis Spectroscopic Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Figure 2. Workflow for spectroscopic analysis of a pure compound.
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a spectral width of 0-12 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

    • ¹³C NMR: Spectra are acquired with a spectral width of 0-220 ppm, a relaxation delay of 2-5 s, and 1024-2048 scans.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used with appropriate spectral widths and a sufficient number of increments in the indirect dimension to ensure adequate resolution.

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectra (HRMS) are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Data is acquired in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. The mass range is typically set to m/z 50-1000.

  • Sample Preparation: A thin film of the compound is prepared on a KBr plate, or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Spectroscopic Data Summary

The following tables are templates illustrating how the spectroscopic data for this compound would be presented.

Table 1: ¹H NMR Data (Placeholder)
Positionδ (ppm)MultiplicityJ (Hz)
Table 2: ¹³C NMR Data (Placeholder)
Positionδ (ppm)Type
Table 3: Mass Spectrometry Data (Placeholder)
Ionization Mode[M+H]⁺ or [M-H]⁻Molecular FormulaCalculated m/zObserved m/z
ESI+[M+H]⁺C₁₃H₂₁O₃225.1485225.1482
Table 4: Infrared (IR) Spectroscopy Data (Placeholder)
Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3400
C=O (lactone)~1760
C=C (alkene)~1650

Conclusion

While the complete experimental spectroscopic data for this compound remains to be fully disclosed in publicly accessible literature, this guide provides a robust framework for its potential isolation and structural characterization. The detailed protocols and data presentation formats herein are intended to assist researchers in the field of natural product chemistry with their own investigations into this and other novel compounds. The application of the described spectroscopic techniques is paramount for the unambiguous structural elucidation and subsequent exploration of the biological potential of such molecules.

Unraveling the Obscure History of a Sesquiterpenoid: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look into a Natural Compound Shrouded in Limited Data

For researchers and drug development professionals, the journey from the discovery of a natural product to its potential therapeutic application is often a meticulous process of piecing together fragmented information. This guide delves into the current, albeit limited, scientific knowledge surrounding the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. Despite its documented existence and availability from chemical suppliers, a comprehensive historical account and detailed experimental data remain largely absent from publicly accessible scientific literature.

Discovery and Origins: A Trail Leading to Xanthium sibiricum

Xanthium sibiricum, commonly known as Siberian cocklebur, has a history in traditional medicine, and its phytochemical composition has been the subject of various studies. These investigations have led to the isolation of numerous secondary metabolites, including a variety of sesquiterpenoids. The presence of this compound within this plant suggests a potential role in its biological or ecological functions, though specific details are yet to be elucidated.

Physicochemical Properties and Structural Information

This compound is classified as a sesquiterpenoid, a class of natural products built from three isoprene units. Its chemical structure is characterized by a xanthen-12,8-olide core. The systematic name and key identifiers are crucial for its unambiguous identification in research and procurement.

PropertyValue
Molecular Formula C₁₃H₂₀O₃
Molecular Weight 224.3 g/mol
CAS Number 1093207-99-8
Synonyms Diversifolide

Biological Activity and Potential Applications: An Uncharted Territory

Information regarding the biological activity and potential therapeutic applications of this compound is currently scarce. While many sesquiterpenoids isolated from Xanthium species have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities, specific studies on this particular compound are not prominently featured in the scientific literature.

The lack of published research on its mechanism of action means that there are no established signaling pathways or cellular targets associated with this compound. This presents both a challenge and an opportunity for the scientific community. The uncharted nature of its pharmacology invites further investigation to uncover its potential as a lead compound for drug discovery.

Experimental Protocols: The Missing Pieces

A significant gap in the available information is the absence of detailed experimental protocols for the isolation, purification, and characterization of this compound from its natural source. The original research that would have detailed these methods could not be retrieved through extensive searches.

For researchers wishing to work with this compound, the primary route would be to procure it from commercial suppliers. Any in-house isolation would necessitate the development of a protocol based on general methods for extracting and purifying sesquiterpenoids from plant material, likely involving techniques such as:

  • Extraction: Soxhlet extraction or maceration of the dried and powdered roots of Xanthium sibiricum with organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: Column chromatography of the crude extract using silica gel or other stationary phases.

  • Purification: Preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: Spectroscopic analysis using Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure.

Below is a generalized workflow that could be adapted for the isolation of this compound.

experimental_workflow plant_material Dried and Powdered Roots of Xanthium sibiricum extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC fractions->purification pure_compound Pure 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide purification->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis

Potential Therapeutic Targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: An Analysis of Related Compounds from Xanthium sibiricum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China – December 25, 2025 – Extensive literature reviews reveal a significant gap in the scientific understanding of the specific biological activities and potential therapeutic targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from the roots of Xanthium sibiricum. While this compound is commercially available for research purposes, there is a notable absence of published data detailing its mechanism of action, quantitative biological activity, or specific signaling pathway interactions.

This technical guide addresses this knowledge gap by providing an in-depth analysis of the known therapeutic targets and biological activities of other structurally related sesquiterpenoids and extracts from Xanthium sibiricum. This information offers a foundational framework for hypothesizing the potential therapeutic applications of this compound and for designing future experimental investigations.

Overview of Xanthium sibiricum and its Bioactive Constituents

Xanthium sibiricum, a plant used in traditional Chinese medicine, is a rich source of various bioactive compounds, particularly sesquiterpene lactones. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, cytotoxic, and anti-allergic properties. While research on this compound is lacking, studies on other constituents provide valuable insights into the potential activities of this specific molecule.

Potential Therapeutic Targets Based on Related Compounds

Based on the activities of other sesquiterpenoids isolated from Xanthium sibiricum, several key signaling pathways and molecular targets can be postulated as potentially relevant for this compound.

Anti-inflammatory Activity

Inflammation is a critical process in numerous diseases. Extracts and isolated compounds from Xanthium sibiricum have been shown to modulate key inflammatory pathways.

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Methanol extracts of Xanthium sibiricum roots have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in murine macrophages. This suggests that compounds within the extract, potentially including this compound, may target components of this pathway.

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another crucial mediator of inflammation. The same methanol extracts of Xanthium sibiricum roots were also found to inhibit the phosphorylation of STAT3, indicating another potential anti-inflammatory mechanism.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is involved in a multitude of cellular processes, including inflammation and cell growth. Other sesquiterpenes from Xanthium sibiricum have been reported to exert their anti-inflammatory effects by inhibiting the PI3K/Akt/mTOR signaling pathway.

Cytotoxic Activity

Several sesquiterpene lactones from Xanthium sibiricum have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. While no specific data exists for this compound, the general cytotoxic properties of this class of compounds warrant investigation.

Quantitative Data on Related Compounds

To date, no quantitative biological data, such as IC50 or EC50 values, has been published for this compound. The following table summarizes data for other compounds from Xanthium species to provide a comparative context.

Compound/ExtractAssayCell Line/ModelResult (IC50/EC50)
Methanol Extract of X. sibiricum rootsNitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 50-400 µg/mL

It is crucial to reiterate that this data is not specific to this compound and should be interpreted with caution.

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, based on the known activities of other compounds from Xanthium sibiricum. This model provides a visual framework for future research.

G Hypothetical Signaling Pathway for Sesquiterpenoids from Xanthium sibiricum LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Compound 3-Hydroxy-4,15-dinor- 1(5)-xanthen-12,8-olide (Hypothesized) Compound->IKK Potential Inhibition STAT3 STAT3 Compound->STAT3 Potential Inhibition PI3K PI3K Compound->PI3K Potential Inhibition IkB IκBα IKK->IkB Inhibits NFkB NF-κB IKK->NFkB IkB->NFkB Sequesters Nucleus1 Nucleus NFkB->Nucleus1 Inflammatory_Genes Inflammatory Gene Expression Nucleus1->Inflammatory_Genes pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus2 Nucleus pSTAT3->Nucleus2 STAT3_Target_Genes STAT3 Target Gene Expression Nucleus2->STAT3_Target_Genes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation_Proliferation Inflammation & Cell Proliferation mTOR->Inflammation_Proliferation

Caption: A hypothetical signaling cascade potentially targeted by sesquiterpenoids.

Experimental Protocols: A Roadmap for Future Research

To elucidate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.

In Vitro Anti-inflammatory Assays
  • Cell Culture: RAW 264.7 murine macrophages can be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • LPS Stimulation: Cells can be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay: The production of NO in the culture supernatant can be measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant can be quantified using ELISA kits.

  • Western Blot Analysis: To investigate the effects on signaling pathways, protein expression levels of key molecules such as p-NF-κB, IκBα, p-STAT3, STAT3, p-Akt, Akt, p-mTOR, and mTOR can be determined by Western blotting.

In Vitro Cytotoxicity Assays
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, HepG2 liver cancer) can be used.

  • MTT Assay: The cytotoxic effect of the compound can be assessed by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

  • Apoptosis Assays: To determine if cytotoxicity is mediated by apoptosis, assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry can be performed.

Conclusion and Future Directions

While the current body of scientific literature does not provide specific therapeutic targets for this compound, the analysis of related compounds from Xanthium sibiricum strongly suggests that it may possess anti-inflammatory and cytotoxic properties. The NF-κB, STAT3, and PI3K/Akt/mTOR signaling pathways represent promising areas for initial investigation.

Future research should focus on performing the outlined experimental protocols to determine the precise biological activities and mechanism of action of this specific sesquiterpenoid. Such studies are essential to unlock its potential as a novel therapeutic agent. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to pursue these investigations.

An In-depth Technical Guide to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide (Diversifolide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific literature and patent landscape for the natural product 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, also known as Diversifolide. This sesquiterpenoid, belonging to the xanthanolide class, has been isolated from Xanthium sibiricum and Tithonia diversifolia. This document details its chemical properties, total synthesis, and the reported biological activities of structurally related compounds. Notably, a significant gap exists in the literature regarding the specific biological activity and quantitative data for Diversifolide itself. This guide aims to consolidate the available information to support future research and development efforts.

Introduction

This compound, more commonly referred to in the scientific literature as Diversifolide, is a sesquiterpenoid lactone.[1] Natural products, particularly sesquiterpenoids, are a rich source of structurally diverse compounds with a wide range of biological activities, making them attractive starting points for drug discovery programs. Diversifolide has been isolated from the roots of Xanthium sibiricum and Tithonia diversifolia.[2] The genus Xanthium is known for producing xanthanolides, a class of sesquiterpenoids with reported anti-inflammatory and cytotoxic activities. This guide provides a detailed review of the available chemical and biological data for Diversifolide and related compounds.

Chemical Properties

A summary of the chemical and physical properties of this compound (Diversifolide) is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₃H₂₀O₃[3]
Molecular Weight 224.30 g/mol [3]
CAS Number 1093207-99-8[4]
Appearance Oil[4]
Class Sesquiterpenoids
Synonyms Diversifolide[3]

Literature Review

Synthesis and Structural Revision

The total synthesis of Diversifolide was first reported by Shindo and colleagues in 2008.[5] This work was pivotal as it also led to the revision of the originally proposed structure of the natural product. The synthesis confirmed the structure of Diversifolide as a 5,7-cis-fused bicyclic lactone.

Biological Activity

While extracts from Xanthium sibiricum and Tithonia diversifolia have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects, there is a notable lack of specific quantitative biological data for purified this compound (Diversifolide) in the current scientific literature.

Research on other sesquiterpene lactones isolated from Xanthium sibiricum has demonstrated cytotoxic activities against various cancer cell lines. For instance, a study on sesquiterpene lactones from this plant showed significant in vitro cytotoxicity against SNU387 liver and A-549 lung human cancer cell lines. However, Diversifolide itself was not evaluated in this study.

Similarly, various compounds isolated from Tithonia diversifolia have been investigated for their biological activities. While Diversifolide is a known constituent of this plant, studies have focused on the activity of crude extracts or other isolated compounds.

A stereoisomer of Diversifolide, named Sundiversifolide, has been isolated from germinating sunflower seeds and was found to inhibit the shoot and root growth of certain plants, suggesting allelopathic activity.[6]

Patents

A thorough search of patent databases did not reveal any patents specifically claiming the compound this compound or its use in any application.

Data Presentation

As there is no specific quantitative biological data available for this compound, a table summarizing the activities of other relevant xanthanolides from Xanthium species is provided below for context.

Table 2: Cytotoxic Activity of Selected Xanthanolides from Xanthium sibiricum

CompoundCell LineIC₅₀ (µM)Reference
1β-Hydroxyl-5α-chloro-8-epi-xanthatinSNU387 (Liver Cancer)5.1

Note: This table is intended to provide context on the potential biological activities of xanthanolides and does not include data for this compound.

Experimental Protocols

Total Synthesis of (±)-Diversifolide (Structure Revision)

The following is a summarized experimental protocol based on the total synthesis reported by Shindo et al. (2008).[5] This synthesis was crucial in revising the initially proposed structure of Diversifolide.

Key Steps:

  • Preparation of the Bicyclic Lactone Intermediate: The synthesis commences with the construction of a key bicyclic lactone intermediate. This is achieved through a multi-step sequence involving reactions such as aldol condensation and lactonization.

  • Introduction of the Hydroxyethyl Side Chain: A key fragment, the hydroxyethyl side chain, is introduced onto the bicyclic core. This is typically achieved through nucleophilic addition to a carbonyl group.

  • Formation of the Seven-Membered Ring: The characteristic seven-membered ring of the xanthanolide skeleton is formed.

  • Final Functional Group Manipulations: The synthesis is completed through a series of functional group interconversions and deprotection steps to yield the final product, Diversifolide.

The detailed experimental procedures, including reagents, reaction conditions, and purification methods, can be found in the original publication by Shindo et al. in Tetrahedron Letters, 2008, 49, 4279–4281.[5]

Visualizations

Synthesis_Workflow A Starting Materials B Bicyclic Lactone Intermediate Construction A->B C Introduction of Hydroxyethyl Side Chain B->C D Seven-Membered Ring Formation C->D E Final Functional Group Manipulations D->E F Diversifolide E->F

Caption: Synthetic workflow for Diversifolide.

Structural_Relationships Xanthanolides Xanthanolides Diversifolide Diversifolide Xanthanolides->Diversifolide Sundiversifolide Sundiversifolide Xanthanolides->Sundiversifolide Xanthatin Xanthatin Xanthanolides->Xanthatin 8-epi-Xanthatin 8-epi-Xanthatin Xanthanolides->8-epi-Xanthatin

Caption: Structural relationships of Diversifolide.

Conclusion

This compound (Diversifolide) is a structurally defined natural product whose total synthesis has been successfully achieved, leading to a crucial revision of its stereochemistry. Despite its isolation from medicinal plants with known biological activities, a significant knowledge gap exists regarding its own pharmacological profile. There is a clear need for further research to isolate or synthesize sufficient quantities of Diversifolide for comprehensive biological evaluation. Future studies should focus on screening for its potential cytotoxic, anti-inflammatory, and other activities to unlock its therapeutic potential. The development of a more efficient synthetic route would also be beneficial for generating analogs for structure-activity relationship studies.

References

Biosynthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone isolated from Xanthium sibiricum. The biosynthesis originates from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions, including cyclization, oxidative rearrangement, and lactonization, characteristic of xanthanolide formation. A key step involves a cytochrome P450-mediated rearrangement to form the distinctive xanthane skeleton. While the complete enzymatic sequence leading to the final "dinor" structure is yet to be fully elucidated, this guide presents a putative pathway based on established principles of sesquiterpenoid biosynthesis in the Asteraceae family. Detailed experimental methodologies commonly employed in the elucidation of such pathways are also provided, alongside a proposed logical workflow.

Introduction

This compound is a naturally occurring sesquiterpenoid belonging to the xanthanolide class. These compounds are predominantly found in plants of the Xanthium genus and are known for their diverse biological activities. Understanding the biosynthetic pathway of this molecule is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to follow the "pre-lactone" pathway for xanthanolide synthesis.[1][2][3] This pathway begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through the formation of a key germacrene A acid intermediate.

Early Steps: Formation of Germacrene A Acid

The initial steps of the pathway are common to the biosynthesis of many sesquiterpenoids in the Asteraceae family.[4][5]

  • Farnesyl Pyrophosphate (FPP) Cyclization: The pathway commences with the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), catalyzed by Germacrene A Synthase (GAS) to yield (+)-germacrene A.[4][5]

  • Oxidation of Germacrene A: (+)-Germacrene A undergoes a three-step oxidation catalyzed by a single cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This enzyme sequentially hydroxylates the isopropenyl side chain to form germacra-1(10),4,11(13)-trien-12-ol, followed by oxidation to the corresponding aldehyde, and finally to germacrene A acid .[5]

Formation of the Xanthanolide Skeleton

A critical step in xanthanolide biosynthesis is the oxidative rearrangement of germacrene A acid to form the characteristic 7-membered carbocyclic ring fused to a five-membered ring.

  • Oxidative Rearrangement: In Xanthium strumarium, the cytochrome P450 enzyme CYP71DD1 has been identified to catalyze the oxidative rearrangement of germacrene A acid to 4-oxobedfordia acid, a key intermediate in the formation of the xanthane skeleton.[4]

  • Lactonization: Subsequent enzymatic steps, likely involving other cytochrome P450s and reductases, lead to the formation of the 12,8-lactone ring, a defining feature of this class of xanthanolides.[1][2][3]

Putative Late-Stage Modifications

The final steps leading to this compound involve hydroxylation and the loss of two carbon atoms. While the specific enzymes for these transformations have not been identified, they are likely catalyzed by cytochrome P450 monooxygenases, which are known to perform a wide range of oxidative reactions, including C-C bond cleavage.[3]

  • Hydroxylation: A specific cytochrome P450 is proposed to hydroxylate the xanthanolide core at the C-3 position.

  • Oxidative Cleavage (Formation of the "dinor" structure): The loss of two carbons to form the "dinor" structure is hypothesized to occur via an oxidative cleavage reaction, also likely mediated by a cytochrome P450 enzyme. This could involve the formation of a diol or a similar oxygenated intermediate, followed by C-C bond scission.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis of this compound FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GAA Germacrene A Acid GermacreneA->GAA Germacrene A Oxidase (GAO, CYP) Xanthane_Intermediate Xanthane Skeleton Intermediate (e.g., 4-oxobedfordia acid) GAA->Xanthane_Intermediate CYP71DD1 (in X. strumarium) Xanthanolide_Core Xanthanolide Core Xanthane_Intermediate->Xanthanolide_Core Lactonization (P450s, Reductases) Hydroxylated_Xanthanolide 3-Hydroxy-xanthanolide Xanthanolide_Core->Hydroxylated_Xanthanolide Hydroxylase (CYP) Final_Product This compound Hydroxylated_Xanthanolide->Final_Product Oxidative Cleavage (CYP)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the biosynthesis of this compound. This includes enzyme kinetic parameters, metabolite concentrations in Xanthium sibiricum, and yields of biosynthetic reactions. The following table is provided as a template for future research to populate.

ParameterValueUnitsMethod of DeterminationReference
Germacrene A Synthase (GAS)
Km (FPP)µMIn vitro enzyme assay
kcats-1In vitro enzyme assay
Germacrene A Oxidase (GAO)
Km (Germacrene A)µMIn vitro enzyme assay
kcats-1In vitro enzyme assay
CYP71DD1
Km (Germacrene A Acid)µMIn vitro enzyme assay
kcats-1In vitro enzyme assay
Metabolite Concentrations
This compound in X. sibiricum rootsµg/g dry weightLC-MS/GC-MS

Experimental Protocols

The elucidation of the biosynthetic pathway of a natural product like this compound involves a multi-step process combining molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes
  • Transcriptome Sequencing (RNA-Seq):

    • Objective: To identify genes that are highly expressed in the tissues where the target compound accumulates (e.g., glandular trichomes of Xanthium leaves or roots).

    • Protocol:

      • Isolate high-quality total RNA from the tissue of interest.

      • Construct a cDNA library.

      • Perform high-throughput sequencing.

      • Assemble the transcriptome and annotate putative genes based on homology to known terpene synthases, cytochrome P450s, and other relevant enzyme families.

  • Differential Gene Expression Analysis:

    • Objective: To compare gene expression profiles between high-producing and low-producing plant lines or tissues to identify candidate genes.

    • Protocol:

      • Perform RNA-Seq on multiple samples.

      • Use bioinformatics tools to identify differentially expressed genes that correlate with compound accumulation.

Functional Characterization of Candidate Enzymes
  • Heterologous Expression:

    • Objective: To produce the candidate enzymes in a host organism for functional assays.

    • Protocol:

      • Clone the full-length cDNA of the candidate gene into an appropriate expression vector (e.g., for E. coli or Saccharomyces cerevisiae).

      • Transform the expression host with the recombinant plasmid.

      • Induce protein expression.

  • In Vitro Enzyme Assays:

    • Objective: To determine the enzymatic activity of the expressed protein.

    • Protocol:

      • Prepare a crude protein extract or purify the recombinant protein from the expression host.

      • Incubate the enzyme with the putative substrate (e.g., FPP for a terpene synthase, or a sesquiterpene for a P450).

      • Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

      • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with authentic standards if available.

  • In Vivo Assays (Metabolic Engineering):

    • Objective: To confirm the function of an enzyme within a living organism.

    • Protocol:

      • Co-express multiple candidate genes of a pathway in a heterologous host (e.g., Nicotiana benthamiana or yeast).

      • Analyze the metabolome of the engineered host for the production of the target compound or its intermediates.

The following diagram illustrates a typical experimental workflow for elucidating a terpenoid biosynthetic pathway:

Experimental Workflow Plant_Material Plant Material (e.g., Xanthium sibiricum) RNA_Seq RNA-Seq of relevant tissues Plant_Material->RNA_Seq Candidate_Genes Identification of Candidate Genes (TPS, P450s, etc.) RNA_Seq->Candidate_Genes Heterologous_Expression Heterologous Expression (E. coli, Yeast, N. benthamiana) Candidate_Genes->Heterologous_Expression In_Vitro_Assay In Vitro Enzyme Assays Heterologous_Expression->In_Vitro_Assay In_Vivo_Assay In Vivo Reconstitution Heterologous_Expression->In_Vivo_Assay Product_Analysis Product Analysis (GC-MS, LC-MS, NMR) In_Vitro_Assay->Product_Analysis In_Vivo_Assay->Product_Analysis Pathway_Elucidation Pathway Elucidation Product_Analysis->Pathway_Elucidation

Experimental workflow for terpenoid biosynthesis pathway elucidation.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. Future research should focus on the identification and functional characterization of the specific cytochrome P450 enzymes responsible for the late-stage hydroxylation and oxidative cleavage reactions. The elucidation of these novel enzymatic functions will not only complete our understanding of xanthanolide biosynthesis but also provide new biocatalysts for the production of valuable and complex molecules. Furthermore, quantitative analysis of the pathway intermediates and final product in Xanthium sibiricum will be essential for developing effective metabolic engineering strategies.

References

In Silico Docking Analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Hypothetical Study on Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in silico docking studies for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are not publicly available. This technical guide, therefore, presents a detailed, hypothetical framework for such a study, designed for researchers, scientists, and drug development professionals. The methodologies, data, and visualizations are based on established protocols for similar natural products and are intended to serve as a comprehensive template for future research.

Introduction

This compound is a sesquiterpenoid lactone isolated from the roots of Xanthium sibiricum.[1] Sesquiterpenoid lactones as a class are known for their diverse pharmacological activities, including anti-inflammatory properties. The plant Xanthium sibiricum itself has been traditionally used for treating inflammation, pain, and infections.[2][3] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] Inhibition of COX-2 is a well-established strategy for anti-inflammatory drug development. Given the structural characteristics of this compound and the biological activities of related compounds, this guide outlines a hypothetical in silico molecular docking study to explore its potential as a COX-2 inhibitor.

Data Presentation

This section presents the physicochemical properties of the ligand and the hypothetical results from the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H20O3PubChem[4]
Molecular Weight 224.3 g/mol ChemFaces[5]
IUPAC Name (3aR,6S,6aS,9aR)-6-hydroxy-3,9-dimethylidene-3a,4,5,6,6a,7,8,9a-octahydroazuleno[4,5-b]furan-2-onePubChem[4]
Canonical SMILES CC1=C2C(C(C(=O)O2)C)CC(C1)C(C)OPubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]
Rotatable Bonds 1PubChem[4]
LogP (Predicted) 1.7PubChem[4]

Table 2: Hypothetical Molecular Docking Results with Human COX-2 (PDB ID: 5KIR)

LigandBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
This compound -8.5TYR 385, SER 530VAL 349, LEU 352, VAL 523, ALA 527
Celecoxib (Control) -10.2HIS 90, ARG 513LEU 352, VAL 523, PHE 518, LEU 531

Table 3: Predicted ADMET Properties of this compound

ADMET PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighWell absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration LowUnlikely to cause significant central nervous system side effects.
CYP2D6 Inhibitor NoLow potential for drug-drug interactions mediated by CYP2D6.
hERG Inhibition Low riskReduced likelihood of cardiotoxicity.
Ames Mutagenicity Non-mutagenicUnlikely to be carcinogenic.

Experimental Protocols

This section provides a detailed methodology for a hypothetical in silico docking study of this compound with COX-2.

  • Protein and Ligand Preparation: UCSF Chimera, AutoDock Tools (ADT)

  • Molecular Docking: AutoDock Vina

  • Visualization: PyMOL, Discovery Studio

  • ADMET Prediction: SwissADME, admetSAR

  • The 3D structure of this compound will be downloaded from the PubChem database (CID: 73232471) in SDF format.[4]

  • The ligand's structure will be opened in AutoDock Tools.

  • Gasteiger charges will be computed and added to the ligand.

  • Non-polar hydrogens will be merged, and rotatable bonds will be defined.

  • The prepared ligand will be saved in PDBQT format.

  • The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) in complex with an inhibitor will be obtained from the RCSB Protein Data Bank (PDB ID: 5KIR).[6]

  • The protein structure will be loaded into UCSF Chimera or PyMOL.

  • All water molecules, co-factors, and the co-crystallized ligand will be removed from the protein structure.

  • The protein will be prepared for docking using AutoDock Tools by adding polar hydrogens and assigning Kollman charges.

  • The prepared protein structure will be saved in PDBQT format.

  • Grid Box Generation: A grid box will be defined around the active site of COX-2. The center and dimensions of the grid box will be determined based on the coordinates of the co-crystallized ligand in the original PDB file to encompass the entire binding pocket.

  • Docking with AutoDock Vina: Molecular docking will be performed using AutoDock Vina. The prepared ligand and protein files, along with the grid parameters, will be specified in a configuration file. The exhaustiveness parameter will be set to 16 to ensure a thorough search of the conformational space.

  • Analysis of Docking Results: The output from AutoDock Vina will provide multiple binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy will be selected as the most probable binding conformation.[7]

  • Interaction Analysis: The interactions between the ligand and the protein for the best binding pose will be analyzed using PyMOL or Discovery Studio to identify hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site.

The canonical SMILES string of this compound will be submitted to online ADMET prediction servers like SwissADME and admetSAR to evaluate its drug-likeness and pharmacokinetic properties.

Mandatory Visualizations

This section provides the mandatory diagrams illustrating the experimental workflow, a relevant signaling pathway, and the logical flow of the study, all generated using the DOT language.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid Grid Box Generation ligand_prep->grid admet ADMET Prediction ligand_prep->admet protein_prep Protein Preparation (COX-2, PDB: 5KIR) protein_prep->grid ligand_dl Download Ligand Structure (PubChem CID: 73232471) ligand_dl->ligand_prep protein_dl Download Protein Structure (RCSB PDB: 5KIR) protein_dl->protein_prep dock Molecular Docking (AutoDock Vina) grid->dock results Analyze Docking Poses & Binding Affinity dock->results interactions Visualize Protein-Ligand Interactions results->interactions

Figure 1: Experimental workflow for the in silico docking study.

G membrane Cell Membrane stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa hydrolyzes cox2 COX-2 aa->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide (Hypothetical Inhibitor) inhibitor->cox2 inhibits

Figure 2: COX-2 signaling pathway in inflammation.

G cluster_lit Literature & Database Review cluster_hypothetical Hypothetical Study Design start Start: Identify Compound of Interest search_compound Search for existing docking studies start->search_compound decision Docking Study Exists? search_compound->decision search_activity Identify known biological activities select_target Select plausible protein target search_activity->select_target decision->search_activity No end End: Propose future research directions decision->end Yes define_protocol Define detailed docking protocol select_target->define_protocol perform_docking Perform hypothetical docking & analysis define_protocol->perform_docking perform_docking->end

Figure 3: Logical flow for initiating a docking study.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for derivatives of the natural product known as 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. It is critical to note that the trivial name is a misnomer; the compound is not a xanthene but a sesquiterpenoid lactone belonging to the xanthanolide class, with a core structure of cyclohepta[b]furan-2-one.[1] This natural product has been isolated from the roots of Xanthium sibiricum.[2] Xanthanolides are recognized for their significant biological activities, including anti-inflammatory and cytotoxic effects, often attributed to their ability to inhibit the NF-κB signaling pathway.[3][4][5][6][7] This protocol outlines a plausible synthetic strategy for the core bicyclic lactone structure, drawing from established methods for the synthesis of related xanthanolide-type sesquiterpenoids.[8][9]

Introduction: Chemical Structure and Biological Significance

The target molecule, this compound (also known as Diversifolide), is a sesquiterpenoid lactone characterized by a bicyclic system where a γ-butyrolactone ring is fused to a seven-membered carbocycle.[1][8] The IUPAC name is 6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one.[1]

Biological Context: Inhibition of NF-κB Signaling

Sesquiterpenoid lactones are a major class of natural products known for their potent anti-inflammatory and anticancer activities.[10][11] A primary mechanism for these effects is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][5][6] NF-κB is a master regulator of the inflammatory response, controlling the expression of genes involved in immunity, cell survival, and proliferation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate target gene transcription.[3][4] Sesquiterpene lactones can covalently modify components of the NF-κB pathway, often through Michael addition reactions with cysteine residues, thereby preventing IκBα degradation and blocking NF-κB activation.[3][6]

Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of sesquiterpenoid lactones.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Releases Degradation Proteasomal Degradation p_IkBa->Degradation Targets for NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STL Sesquiterpenoid Lactone STL->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: NF-κB signaling pathway and inhibition by sesquiterpenoid lactones.

Proposed Retrosynthetic Analysis

The target molecule can be obtained through late-stage functional group manipulations from a fully formed bicyclic core. The crucial cyclohepta[b]furan-2-one skeleton could be assembled via a key cyclization step, such as an intramolecular radical cyclization or a transition-metal-catalyzed cycloaddition. The precursor for such a cyclization would be a suitably functionalized acyclic or monocyclic intermediate, which in turn can be built from commercially available starting materials using stereoselective reactions.

Retrosynthesis Target Target Molecule (Diversifolide) Intermediate1 Bicyclic Core (Functionalized Cyclohepta[b]furan-2-one) Target->Intermediate1 Late-stage modifications Intermediate2 Acyclic Precursor Intermediate1->Intermediate2 Intramolecular Cyclization Start Chiral Pool Starting Materials Intermediate2->Start Stereoselective Assembly

Caption: General retrosynthetic strategy for the target molecule.

Experimental Protocols: A Plausible Synthetic Route

This section details a hypothetical multi-step synthesis. Yields and reaction times are estimates based on analogous transformations reported in the literature for similar substrates.

Step 1: Synthesis of Chiral Aldehyde Fragment

The synthesis would begin by establishing the stereocenters required for the seven-membered ring. A chiral pool starting material, such as a derivative of citronellal, could be used.

  • Reaction: Asymmetric allylation of a protected hydroxy-aldehyde.

  • Protocol:

    • To a solution of the starting aldehyde (1.0 eq) in dry THF at -78 °C, add a chiral allylation reagent (e.g., Brown's allyboration reagent, 1.2 eq).

    • Stir the mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Chain Elongation and Functionalization

The aldehyde from the previous step is elongated to install the carbon backbone necessary for the lactone ring.

  • Reaction: Wittig olefination followed by hydroboration-oxidation.

  • Protocol:

    • To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in dry THF at 0 °C, add n-butyllithium (1.5 eq) dropwise.

    • Stir for 30 minutes at 0 °C, then cool to -78 °C.

    • Add a solution of the aldehyde from Step 1 (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water and extract with diethyl ether.

    • The resulting enol ether is treated with BH3·THF followed by oxidative workup (H2O2, NaOH) to yield a primary alcohol.

    • The alcohol is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like Jones reagent or PDC.

Step 3: Intramolecular Cyclization to form the Bicyclic Core

This is the key step to form the fused ring system. An intramolecular radical cyclization is a plausible approach.

  • Reaction: Samarium(II) iodide-mediated radical cyclization.

  • Protocol:

    • The functionalized precursor from Step 2 is dissolved in dry THF.

    • The solution is added dropwise to a solution of SmI2 (3.0 eq) in THF at room temperature under an argon atmosphere.

    • The reaction is stirred for 2 hours, during which the characteristic deep blue color of SmI2 fades.

    • The reaction is quenched with saturated aqueous K2CO3.

    • The mixture is filtered through a pad of Celite and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

    • Purification by flash chromatography yields the cyclohepta[b]furan-2-one core.

Step 4: Final Hydroxylation and Deprotection

The final steps involve introducing the hydroxyl group and removing any protecting groups.

  • Reaction: Stereoselective reduction and deprotection.

  • Protocol:

    • A protected precursor from the cyclization is subjected to stereoselective reduction of a ketone or epoxide opening to install the hydroxyl group.

    • Finally, any protecting groups (e.g., silyl ethers) are removed under standard conditions (e.g., TBAF for silyl groups, H2/Pd-C for benzyl groups) to yield the final product.

    • The final compound is purified by HPLC to give the desired this compound derivative.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis. The values are illustrative and based on typical yields and spectroscopic data for similar compounds in the literature.

Table 1: Summary of Synthetic Steps and Expected Yields

StepTransformationKey ReagentsExpected Yield (%)
1Asymmetric AllylationChiral Boron Reagent85-95%
2Chain Elongation/OxidationWittig Reagent, BH3, PDC60-70% (over 3 steps)
3Intramolecular CyclizationSmI250-65%
4Final ModificationsReducing agents, Deprotecting agents70-80% (over 2 steps)

Table 2: Spectroscopic Data for the Final Product (Hypothetical)

TechniqueData
¹H NMR (500 MHz, CDCl₃)δ (ppm): 5.8-5.6 (m, 1H, vinyl), 4.5-4.3 (m, 1H, H-8), 3.8-3.6 (m, 2H, -CH₂OH), 3.0-1.2 (m, aliphatic protons), 1.1-0.9 (d, 6H, methyl groups).
¹³C NMR (125 MHz, CDCl₃)δ (ppm): 175-170 (lactone C=O), 140-120 (alkene C=C), 85-80 (C-O lactone), 65-60 (-CH₂OH), 50-20 (aliphatic carbons).
HRMS (ESI) m/z: [M+Na]⁺ Calculated for C₁₃H₂₀O₃Na: 247.1305; Found: 247.1301.
FT-IR (film)ν (cm⁻¹): 3400 (br, O-H), 2950-2850 (C-H), 1765 (γ-lactone C=O), 1650 (C=C).

Workflow Visualization

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow Start Chiral Aldehyde Step1 Step 1: Asymmetric Allylation Start->Step1 Product1 Homoallylic Alcohol Step1->Product1 Step2 Step 2: Chain Elongation & Oxidation Product1->Step2 Product2 Cyclization Precursor Step2->Product2 Step3 Step 3: Intramolecular Radical Cyclization Product2->Step3 Product3 Bicyclic Lactone Core Step3->Product3 Step4 Step 4: Final Modifications (Hydroxylation/ Deprotection) Product3->Step4 FinalProduct Target Molecule Step4->FinalProduct

Caption: Proposed workflow for the synthesis of the target molecule.

References

Application Notes and Protocols for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid natural product isolated from the roots of Xanthium sibiricum.[1][2][3] While specific biological data for this compound is limited, extracts from Xanthium sibiricum have demonstrated notable anti-inflammatory and cytotoxic activities.[4][5] Methanol extracts of the roots, the source of this compound, have been shown to inhibit the NF-κB and STAT3 signaling pathways in murine macrophages, suggesting potential anti-inflammatory effects. This document provides a comprehensive guide for the initial characterization of this compound in cell culture, focusing on assessing its cytotoxicity and anti-inflammatory properties.

Compound Information:

PropertyValue
Compound Name This compound
Synonym Diversifolide
CAS Number 1093207-99-8
Molecular Formula C₁₃H₂₀O₃
Molecular Weight 224.3 g/mol
Source Roots of Xanthium sibiricum[1][2][3]
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Section 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture assays.

Protocol:

  • Reconstitution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. For example, dissolve 1 mg of the compound (assuming purity >95%) in 445.9 µL of DMSO.

  • Aliquotting: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

  • Working Solutions: For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Section 2: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic potential of this compound on a relevant cell line and to establish a non-toxic concentration range for subsequent bioactivity assays.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of compound incubate_24h->prepare_dilutions treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Hypothetical Data Presentation:

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
0.198.7 ± 4.9
195.3 ± 5.5
1088.1 ± 6.1
2570.4 ± 5.8
5052.3 ± 4.7
10025.9 ± 3.9
IC₅₀ (µM) ~50

Section 3: Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To evaluate the effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (untreated cells), a vehicle control (0.5% DMSO + LPS), and a positive control (LPS alone).

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Hypothetical Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)1.2 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.10
LPS + Compound (1 µM)32.5 ± 1.99.2
LPS + Compound (5 µM)25.1 ± 1.529.9
LPS + Compound (10 µM)18.7 ± 1.147.8
LPS + Compound (25 µM)9.4 ± 0.873.7
IC₅₀ (µM) ~12
Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of the compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6) from LPS-stimulated macrophages.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol, using a 24-well plate with a cell density of 2.5 x 10⁵ cells/well.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.

  • ELISA: Perform sandwich ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition compared to the LPS-treated group.

Hypothetical Data Presentation:

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (No LPS)50 ± 8-35 ± 6-
LPS (1 µg/mL)1250 ± 980980 ± 750
LPS + Compound (10 µM)675 ± 5546.0510 ± 4248.0
LPS + Compound (25 µM)310 ± 2975.2225 ± 2177.0

Section 4: Investigation of Signaling Pathways

NF-κB and STAT3 Activation (Western Blot)

Objective: To investigate whether the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and STAT3 signaling pathways.

Signaling Pathway Diagrams:

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocates genes Pro-inflammatory Gene Expression nucleus->genes induces

Caption: Simplified NF-κB Signaling Pathway.

G cluster_1 STAT3 Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes nucleus Nucleus pSTAT3->nucleus translocates genes Target Gene Expression nucleus->genes induces

Caption: Simplified STAT3 Signaling Pathway.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for NF-κB) or 1 hour (for STAT3).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65, p65, phospho-STAT3, STAT3, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Data Presentation:

Treatmentp-p65 / p65 Ratio (Fold Change)p-STAT3 / STAT3 Ratio (Fold Change)
Control1.01.0
LPS (1 µg/mL)5.84.5
LPS + Compound (25 µM)2.11.8

Disclaimer: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should perform their own experiments to determine the biological activities of this compound.

References

Application Notes and Protocols for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Pharmacology: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: As of the current literature review, specific pharmacological studies, quantitative data, and detailed experimental protocols for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are not available. This compound is a sesquiterpenoid isolated from the roots of Xanthium sibiricum.[1][2][3][4] While research has been conducted on the crude extracts of Xanthium sibiricum and other related sesquiterpenoid lactones from this plant, data for this specific molecule is wanting.

This document, therefore, provides a broader overview of the pharmacological potential of Xanthium sibiricum and its major bioactive constituents, the sesquiterpenoids. This information may serve as a foundational guide for initiating research on this compound.

Pharmacological Context: Xanthium sibiricum and its Sesquiterpenoids

Xanthium sibiricum, a plant used in traditional medicine, has been investigated for a variety of pharmacological effects, including anti-inflammatory, analgesic, antibacterial, and anti-tumor activities.[1] The primary bioactive compounds responsible for these effects are believed to be sesquiterpene lactones, a class of compounds to which this compound belongs.[1]

Potential Therapeutic Areas

Based on the known activities of Xanthium sibiricum extracts and its other isolated sesquiterpenoids, potential areas of pharmacological investigation for this compound could include:

  • Inflammation and Autoimmune Diseases: Many sesquiterpenoids from Xanthium species have demonstrated anti-inflammatory properties.

  • Oncology: Cytotoxic and anti-proliferative effects have been observed for related compounds.

  • Infectious Diseases: Antibacterial activity is a noted property of extracts from this plant.

General Experimental Protocols for Investigating Novel Sesquiterpenoids

The following are generalized protocols that can be adapted to investigate the pharmacological properties of this compound.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of the compound on various cell lines.

Methodology:

  • Cell Culture: Culture relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) and a normal cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Prepare serial dilutions in the cell culture medium.

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Anti-inflammatory Activity Screening

Objective: To assess the anti-inflammatory potential of the compound.

Methodology:

  • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant from the NO assay.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibitory effects of the compound on NO and cytokine production.

Proposed Investigational Workflow

The following diagram illustrates a logical workflow for the initial pharmacological screening of a novel natural product like this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Compound Isolation & Characterization B Cytotoxicity Assays (e.g., MTT) A->B Primary Screening C Anti-inflammatory Assays (e.g., NO, Cytokine) A->C Primary Screening D Antibacterial Assays (e.g., MIC) A->D Primary Screening E Western Blot Analysis (Signaling Pathways) B->E If Active I Xenograft Tumor Model B->I If Cytotoxic C->E If Active H Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) E->H Pathway Identified F Gene Expression Analysis (RT-qPCR) G Enzyme Inhibition Assays J Toxicology Studies H->J I->J

References

Application Note: In Vivo Preclinical Evaluation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid natural product isolated from the roots of Xanthium sibiricum.[1] Sesquiterpene lactones, a class of compounds to which this molecule belongs, are known for a wide range of biological activities, including potent anti-inflammatory and anticancer properties.[2][3] Other sesquiterpenoids isolated from Xanthium species have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may be a promising candidate for oncological drug development.[1][4] This document outlines a comprehensive experimental design for the preclinical in vivo evaluation of this compound, focusing on a hypothetical anticancer application. The protocols provided cover initial safety and pharmacokinetic profiling, followed by a robust efficacy assessment in a human tumor xenograft mouse model.

Hypothetical Mechanism of Action

Many sesquiterpene lactones exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer.[2][5] It is hypothesized that this compound may induce apoptosis in cancer cells through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. By inhibiting this pathway, the compound could potentially sensitize cancer cells to programmed cell death.

Visualizations

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_Receptor TNFα Receptor IKK IKK Complex TNFa_Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocates Compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide Compound->IKK Inhibits Target_Genes Target Genes (Bcl-2, Cyclin D1, etc.) NFkB_translocation->Target_Genes Activates Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits TNFa TNFα TNFa->TNFa_Receptor Binds

Caption: Hypothetical signaling pathway of the compound.

experimental_workflow Start Start: Compound Synthesis & Characterization Toxicity Phase 1: Acute Toxicity Study (Determine MTD) Start->Toxicity PK Phase 2: Pharmacokinetic (PK) Study (ADME Profiling) Toxicity->PK Inform Dosing Efficacy Phase 3: Anti-Tumor Efficacy Study (Xenograft Model) PK->Efficacy Inform Dosing Regimen Analysis Data Analysis: Tumor Growth Inhibition, Biomarker Analysis, Histopathology Efficacy->Analysis End Conclusion: Go/No-Go Decision for Further Development Analysis->End

Caption: Overall in vivo experimental workflow.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound in mice. This study will be conducted following OECD guideline 425.[6]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Female Swiss albino mice (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: House animals in standard conditions for at least 7 days before the experiment.

  • Dosing: A limit dose of 2000 mg/kg will be used initially.[6] A single mouse is dosed orally.

  • Observation: If the first animal survives, four additional animals are dosed sequentially at 48-hour intervals. If the first animal dies, a lower dose is administered to the next animal.

  • Monitoring: Observe all animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and any signs of distress) immediately after dosing, at 4, 8, and 24 hours, and daily thereafter for 14 days.[7][8]

  • Data Collection: Record body weight before dosing and on days 7 and 14. Record food and water consumption daily. Note any mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.

Data Presentation:

Table 1: Acute Toxicity Study Observations

Parameter Group 1 (Vehicle) Group 2 (2000 mg/kg Compound)
Number of Animals 5 5
Mortality 0/5 Data
Clinical Signs of Toxicity None Observed Observations
Body Weight Change (Day 0-14) Mean ± SD Mean ± SD

| Gross Necropsy Findings | No Abnormalities | Findings |

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compound in mice after intravenous (IV) and oral (PO) administration.

Materials:

  • Compound, vehicle, and mice as in Protocol 1.

  • IV catheters and oral gavage needles.

  • Blood collection tubes (e.g., with K2-EDTA).

  • Centrifuge, LC-MS/MS system.

Procedure:

  • Animal Groups: Divide mice into two groups (n=3-5 per group): IV administration and PO administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via tail vein injection.

    • PO Group: Administer a single oral gavage dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[9]

  • Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation:

Table 2: Key Pharmacokinetic Parameters

Parameter IV Administration (2 mg/kg) Oral Administration (20 mg/kg)
Cmax (ng/mL) Mean ± SD Mean ± SD
Tmax (h) N/A Mean ± SD
AUC (0-t) (ng*h/mL) Mean ± SD Mean ± SD
AUC (0-inf) (ng*h/mL) Mean ± SD Mean ± SD
Half-life (t½) (h) Mean ± SD Mean ± SD
Clearance (CL) (L/h/kg) Mean ± SD N/A
Volume of Distribution (Vd) (L/kg) Mean ± SD N/A

| Oral Bioavailability (F%) | N/A | Calculated Value |

Protocol 3: Anti-Tumor Efficacy in a Human Colorectal Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human colorectal cancer (HCT-116) xenografts.

Materials:

  • HCT-116 human colorectal carcinoma cells.

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.

  • Matrigel or similar basement membrane matrix.

  • Compound, vehicle, and positive control (e.g., Oxaliplatin).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells mixed with Matrigel into the right flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[10]

    • Group 1: Vehicle control (PO, daily)

    • Group 2: Compound (Low Dose, e.g., 25 mg/kg, PO, daily)

    • Group 3: Compound (High Dose, e.g., 50 mg/kg, PO, daily)

    • Group 4: Positive Control (e.g., Oxaliplatin, 7.5 mg/kg, IP, twice weekly)[10]

  • Treatment: Administer treatments according to the defined schedule for 21-28 days.

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Monitor for any signs of toxicity.

  • Study Termination: At the end of the study, euthanize the mice. Excise tumors, weigh them, and collect samples for histopathology and biomarker analysis (e.g., Western blot for NF-κB pathway proteins).

Data Presentation:

Table 3: Anti-Tumor Efficacy and Toxicity Data

Parameter Group 1 (Vehicle) Group 2 (Compound Low Dose) Group 3 (Compound High Dose) Group 4 (Positive Control)
Initial Tumor Volume (mm³) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
Final Tumor Volume (mm³) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
Tumor Growth Inhibition (%) 0 Calculated Value Calculated Value Calculated Value
Final Tumor Weight (g) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
Body Weight Change (%) Mean ± SD Mean ± SD Mean ± SD Mean ± SD

| Treatment-Related Deaths | 0/10 | Data | Data | Data |

References

Application Note: Quantification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound that has been isolated from the roots of Xanthium sibiricum.[1][2][3][4] Sesquiterpenoids from Xanthium species have garnered interest for their potential biological activities, making their accurate quantification in plant extracts crucial for research, quality control of herbal products, and drug development.[5][6][7] This application note details a robust and sensitive method for the quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is selected for its high selectivity and sensitivity, which are essential for analyzing complex matrices like plant extracts.[1][8][9]

The protocol provided is developed based on established methodologies for the analysis of sesquiterpene lactones and other secondary metabolites in plant materials.[1][2][8][9][10] The method is intended for researchers in natural product chemistry, pharmacology, and for professionals in the pharmaceutical and nutraceutical industries.

Experimental Protocols

Protocol for Extraction of this compound from Xanthium sibiricum Roots

This protocol outlines the extraction of the target analyte from dried plant material.

Materials and Reagents:

  • Dried and powdered roots of Xanthium sibiricum

  • Methanol (HPLC or LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) C18 cartridges

  • 0.22 µm syringe filters

Procedure:

  • Initial Extraction:

    • Weigh 1.0 g of powdered Xanthium sibiricum root material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 1.2-1.6) on the plant residue two more times to ensure complete extraction.

    • Combine all the supernatants.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Concentrate the combined methanol extract to dryness using a rotary evaporator at 40°C.

    • Re-dissolve the dried residue in 50 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Perform sequential partitioning with 50 mL of hexane (to remove non-polar compounds) followed by 50 mL of ethyl acetate three times.

    • Collect the ethyl acetate fractions, as sesquiterpenoids are expected to partition into this phase.

    • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and then evaporate to dryness under vacuum.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Reconstitute the dried ethyl acetate extract in 1 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.

    • Elute the target analyte with 10 mL of 80% methanol.

    • Collect the eluate and evaporate to dryness.

    • Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

Protocol for LC-MS/MS Quantification

This protocol provides the parameters for the chromatographic separation and mass spectrometric detection of the target analyte.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1][9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions: (Hypothetical transitions based on molecular weight of 224.3 g/mol )

    • Analyte: this compound

    • Precursor Ion (m/z): 225.1 [M+H]⁺

    • Product Ion 1 (Quantifier, m/z): 179.1

    • Product Ion 2 (Qualifier, m/z): 151.1

    • Collision Energy: Optimized for maximum signal (e.g., 15-25 eV).

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][11][12]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix sample.

  • Linearity: A series of at least five standard solutions of this compound (e.g., 1, 5, 10, 50, 100 ng/mL) are prepared and injected. The calibration curve is generated by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.99 is considered acceptable.[4]

  • Accuracy: Determined by a recovery study. Blank plant extract is spiked with known concentrations of the analyte (low, medium, and high levels). The percentage recovery is calculated. Acceptance criteria are typically 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections (n=6) of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days by different analysts.

    • The relative standard deviation (RSD) should typically be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of ~3:1).

    • LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ~10:1).[4]

Data Presentation

The following tables summarize hypothetical quantitative data and method validation results for the analysis of this compound.

Table 1: Quantitative Analysis of this compound in Xanthium sibiricum Root Extracts

Sample IDPlant Source LocationConcentration (µg/g of dry weight)Standard Deviation (SD)% RSD (n=3)
XS-01Location A15.81.27.6
XS-02Location B22.51.88.0
XS-03Location C9.30.88.6
QC-LowSpiked Sample5.2 (Target: 5.0)0.47.7
QC-HighSpiked Sample48.9 (Target: 50.0)3.57.2

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity
Range1 - 100 ng/mL-
Correlation Coefficient (r²)0.9995≥ 0.99
Accuracy (Recovery)
Low QC (5 ng/mL)104%80 - 120%
Mid QC (25 ng/mL)98%80 - 120%
High QC (80 ng/mL)102%80 - 120%
Precision (%RSD)
Intra-day (n=6)< 5.8%≤ 15%
Inter-day (n=6)< 8.2%≤ 15%
Sensitivity
LOD0.3 ng/mL-
LOQ1.0 ng/mL-

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind the method development.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material 1. Plant Material (Xanthium sibiricum roots) extraction 2. Solvent Extraction (80% Methanol, Ultrasonication) plant_material->extraction partitioning 3. Liquid-Liquid Partitioning (Ethyl Acetate) extraction->partitioning cleanup 4. SPE Cleanup (C18 Cartridge) partitioning->cleanup final_sample 5. Final Sample (Reconstituted & Filtered) cleanup->final_sample injection 6. UPLC/HPLC Injection final_sample->injection separation 7. Chromatographic Separation (C18 Column) injection->separation detection 8. MS/MS Detection (ESI+, MRM Mode) separation->detection integration 9. Peak Integration detection->integration calibration 10. Calibration Curve (Standard Solutions) integration->calibration quantification 11. Quantification (Calculate Concentration) calibration->quantification validation 12. Method Validation quantification->validation MethodDev cluster_0 Method Development cluster_1 Method Validation (ICH Q2) dev_start Define Analytical Goal: Quantify Target Compound opt_lc Optimize LC Parameters (Column, Mobile Phase, Gradient) dev_start->opt_lc opt_ms Optimize MS Parameters (Ionization, MRM Transitions) dev_start->opt_ms val_spec Specificity opt_lc->val_spec opt_ms->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_sens LOD & LOQ val_prec->val_sens dev_end Validated Method for Routine Analysis val_sens->dev_end

References

using 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide as a chemical probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research on the biological activity and applications of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, this document provides detailed application notes and protocols for a structurally related and well-characterized sesquiterpene lactone from the same plant, Xanthium sibiricum: Xanthatin . Xanthatin has been the subject of numerous studies, providing a solid foundation for its use as a chemical probe in cancer and inflammation research.

Introduction to Xanthatin

Xanthatin is a xanthanolide sesquiterpene lactone isolated from plants of the Xanthium genus. It is recognized as one of the primary bioactive constituents responsible for the ethnopharmacological effects of Xanthium sibiricum.[1][2] Extensive research has demonstrated its potent anti-inflammatory and anti-cancer properties, making it a valuable chemical probe for investigating cellular signaling pathways involved in these processes.[2][3][4]

Chemical Structure:

Key Bioactivities:

  • Anti-cancer: Xanthatin exhibits cytotoxic activity against a range of cancer cell lines, including those of the lung, liver, and stomach.[3][4][5] Its mechanisms of action include the induction of apoptosis and cell cycle arrest.[3]

  • Anti-inflammatory: Xanthatin has been shown to suppress the production of pro-inflammatory mediators.[6][7][8] This activity is primarily attributed to its ability to modulate key inflammatory signaling pathways such as NF-κB and STAT3.[6]

Quantitative Data for Xanthatin

The following table summarizes the reported cytotoxic activities of Xanthatin and a related compound against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
XanthatinA549Lung Cancer~5.8[4]
XanthatinMKN-45Gastric CarcinomaNot specified[3]
1β-hydroxyl-5α-chloro-8-epi-xanthatinSNU387Liver Cancer5.1[5]

Experimental Protocols

This section provides detailed protocols for using Xanthatin as a chemical probe to investigate its anti-cancer and anti-inflammatory effects.

Protocol for Assessing the Cytotoxicity of Xanthatin in Cancer Cell Lines

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of Xanthatin using a standard MTT assay.

Materials:

  • Xanthatin (stock solution in DMSO)

  • Human cancer cell line (e.g., A549, SNU387)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Xanthatin in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Xanthatin. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Xanthatin concentration and determine the IC50 value using a suitable software.

Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_xanthatin Prepare Xanthatin Dilutions treat_cells Treat Cells with Xanthatin prepare_xanthatin->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 490nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining the cytotoxicity of Xanthatin.
Protocol for Investigating the Effect of Xanthatin on NF-κB Signaling

This protocol outlines the use of Western blotting to assess the effect of Xanthatin on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Xanthatin (stock solution in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to ~80% confluency. Pre-treat the cells with various concentrations of Xanthatin (e.g., 10, 20, 40 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated IκBα to total IκBα and β-actin.

Signaling Pathway Diagram:

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα Degradation Degradation IkBa_p->Degradation IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Xanthatin Xanthatin Xanthatin->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Xanthatin inhibits the NF-κB signaling pathway.

Applications in Drug Discovery

Xanthatin serves as a valuable scaffold for the development of novel anti-cancer and anti-inflammatory agents. Its defined mechanism of action allows for its use in:

  • Lead Optimization: Medicinal chemists can modify the structure of Xanthatin to improve its potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: By using tagged versions of Xanthatin, researchers can identify its direct molecular targets, further elucidating its mechanism of action and revealing new therapeutic targets.

  • High-Throughput Screening: Xanthatin can be used as a positive control in high-throughput screening campaigns aimed at discovering new modulators of the NF-κB or other relevant signaling pathways.

Logical Relationship Diagram:

Drug_Discovery_Logic cluster_research Research & Development Xanthatin Xanthatin Lead_Opt Lead Optimization Xanthatin->Lead_Opt Scaffold for Target_ID Target Identification Xanthatin->Target_ID Tool for HTS High-Throughput Screening Xanthatin->HTS Control for New_Drugs Novel Therapeutics Lead_Opt->New_Drugs Target_ID->New_Drugs HTS->New_Drugs

Role of Xanthatin in the drug discovery process.

By providing these detailed notes and protocols, researchers, scientists, and drug development professionals can effectively utilize Xanthatin as a chemical probe to advance our understanding of cancer and inflammation and to facilitate the discovery of new therapeutic agents.

References

Formulation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory use of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone also known as Diversifolide. Isolated from the roots of Xanthium sibiricum, this compound belongs to a class of natural products known for their significant anti-inflammatory and anti-cancer properties.[1][2] This guide will cover the formulation of Diversifolide, along with protocols for assessing its biological activity in cancer and inflammatory models. Methodologies for cell viability assays, cytokine quantification, and analysis of key signaling pathways are presented to facilitate further research and drug development efforts.

Compound Information

  • Compound Name: this compound

  • Synonym: Diversifolide

  • Chemical Class: Sesquiterpenoid lactone

  • Source: Roots of Xanthium sibiricum[1][2][3]

  • CAS Number: 342372-61-6

  • Molecular Formula: C₁₃H₂₀O₃

  • Molecular Weight: 224.30 g/mol

Table 1: Physicochemical Properties

PropertyValue
Appearance Oil
Purity ≥98%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Store at -20°C for long-term storage.

Biological Context and Potential Applications

Sesquiterpenoid lactones are a large class of naturally occurring compounds that exhibit a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects.[4][5][6] Their mechanism of action is often attributed to the α-methylene-γ-lactone group, which can react with nucleophilic groups in cellular macromolecules, thereby modulating the function of key proteins in signaling pathways.

Methanol extracts from the roots of Xanthium sibiricum, the natural source of Diversifolide, have been shown to inhibit inflammatory responses in murine macrophages through the downregulation of the NF-κB and STAT3 signaling pathways.[7] These pathways are critical regulators of inflammation and cell proliferation, and their inhibition is a key strategy in the development of anti-inflammatory and anti-cancer therapeutics.

Potential applications for this compound include:

  • Anti-inflammatory Research: Investigation of its efficacy in models of inflammatory diseases such as arthritis and inflammatory bowel disease.

  • Oncology Research: Evaluation of its cytotoxic and anti-proliferative effects against various cancer cell lines.

  • Mechanism of Action Studies: Elucidation of its specific molecular targets and effects on cellular signaling pathways.

Data Presentation: Representative Cytotoxic Activity

While specific cytotoxic data for this compound is not extensively documented, the following table presents representative IC₅₀ values for other well-characterized sesquiterpenoid lactones against various cancer cell lines. This data serves as a reference for designing initial dose-response experiments.

Table 2: Representative IC₅₀ Values of Sesquiterpenoid Lactones in Cancer Cell Lines

Sesquiterpenoid LactoneCancer Cell LineIC₅₀ (µM)
CostunolideOral Squamous Carcinoma (CAL 27)32
Dehydrocostus lactoneHepatocellular Carcinoma (HepG2)20.33[5]
AmbrosinBreast Cancer (MDA-MB-231)25[5]
AnthecotulideMalignant Melanoma (SK-MEL-24)10[1]
ParthenolidePancreatic Cancer (BxPC-3)5-15[2]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh a desired amount of the compound.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 2.24 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231, HepG2)

    • Complete cell culture medium

    • 96-well cell culture plates

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Activity Assay (Cytokine Quantification by ELISA)

This protocol is for measuring the effect of the compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • ELISA kits for TNF-α and IL-6

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 4x10⁵ cells/well and incubate overnight.[8]

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a positive control group with LPS only.

    • After incubation, collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[8][9][10]

Western Blot Analysis of NF-κB and STAT3 Signaling

This protocol is for assessing the effect of the compound on the activation of NF-κB and STAT3 pathways.

  • Materials:

    • Cell line of interest (e.g., RAW 264.7)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against: p-p65, p65, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound and/or LPS as described in the anti-inflammatory assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound Compound Formulation viability Cell Viability (MTT Assay) compound->viability inflammation Anti-inflammatory (ELISA) compound->inflammation western Mechanism of Action (Western Blot) compound->western cells Cell Culture cells->viability cells->inflammation cells->western ic50 IC50 Determination viability->ic50 cytokine Cytokine Levels inflammation->cytokine protein Protein Expression western->protein

Caption: General experimental workflow for assessing the biological activity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk jak JAK tlr4->jak ikb IκB ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation stat3 STAT3 jak->stat3 stat3_nuc p-STAT3 stat3->stat3_nuc Phosphorylation & Translocation compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide compound->ikk compound->stat3 genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_nuc->genes stat3_nuc->genes

Caption: Proposed inhibitory mechanism on NF-κB and STAT3 signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening with 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the natural product 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This sesquiterpenoid, isolated from Xanthium sibiricum, belongs to a class of compounds known for their diverse biological activities. While specific data for this particular molecule is not extensively available, related sesquiterpene lactones from Xanthium species have demonstrated significant anti-inflammatory properties, often through modulation of the NF-κB signaling pathway.[1][2][3] This document outlines a hypothetical HTS campaign to identify and characterize the inhibitory activity of this compound against IκB kinase β (IKKβ), a key regulator of NF-κB activation. The protocols provided herein are based on established methodologies for screening natural products and can be adapted for similar compounds.

Introduction to this compound

This compound is a sesquiterpenoid compound.

Chemical Properties:

PropertyValue
CAS Number 1093207-99-8
Molecular Formula C₁₃H₂₀O₃
Molecular Weight 224.3 g/mol
Class Sesquiterpenoids
Source Roots of Xanthium sibiricum
Purity Typically ≥98%
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Rationale for High-Throughput Screening: Targeting the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers.[4] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKKβ, a catalytic subunit of this complex, phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][5]

Sesquiterpene lactones have been identified as potent inhibitors of the NF-κB pathway.[2][6] Given that this compound is a sesquiterpenoid from Xanthium sibiricum, a plant with known anti-inflammatory sesquiterpenoids, it is a promising candidate for screening as an NF-κB inhibitor.[1] This application note focuses on a primary biochemical screen targeting IKKβ, followed by a cell-based secondary assay to confirm activity in a cellular context.

Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα p65/p50 IKK_complex->IkBa_NFkB Phosphorylation p_IkBa_NFkB P-IκBα p65/p50 IkBa_NFkB:f0->p_IkBa_NFkB:f0 IkBa_NFkB:f1->p_IkBa_NFkB:f1 Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB p65/p50 p_IkBa_NFkB->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide Compound->IKK_complex Inhibition DNA κB DNA sites NFkB_nuc->DNA Binding Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway.

High-Throughput Screening Workflow

A tiered approach is recommended for screening, starting with a high-throughput primary assay, followed by dose-response confirmation, a secondary assay to confirm the mechanism, and a final counterscreen to rule out assay interference.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary Screen: IKKβ Biochemical Assay (e.g., TR-FRET) Single High Concentration Start->Primary_Screen Dose_Response Dose-Response Confirmation: IKKβ Biochemical Assay (Determine IC₅₀) Primary_Screen->Dose_Response Active Compounds Secondary_Assay Secondary Assay: Cell-Based NF-κB Reporter Assay (Confirm Cellular Activity) Dose_Response->Secondary_Assay Potent Hits Counterscreen Counterscreen: Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Secondary_Assay->Counterscreen Cell-Active Hits Hit_Validation Validated Hit Counterscreen->Hit_Validation Non-toxic Hits

Caption: A typical HTS workflow for identifying and validating inhibitors.

Experimental Protocols

Primary HTS: IKKβ TR-FRET Biochemical Assay

This protocol is adapted for a 384-well plate format and is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure IKKβ kinase activity.[7]

Objective: To identify compounds that inhibit the phosphorylation of an IκBα-derived peptide substrate by recombinant IKKβ.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human IKKβ (GST-tagged)

  • Biotinylated IκBα peptide substrate

  • Europium-labeled anti-phospho-IκBα (Ser32/36) antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well low-volume black assay plates

  • TR-FRET-compatible plate reader

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of compound dilutions, DMSO, or Staurosporine into the assay plate wells.

  • Enzyme/Substrate Addition:

    • Prepare a 2X IKKβ enzyme/substrate mix in assay buffer. The final concentration should be optimized for robust signal (e.g., 5 nM IKKβ, 200 nM biotin-IκBα peptide).

    • Dispense 5 µL of the 2X enzyme/substrate mix into each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be at the Kₘ for ATP (e.g., 10 µM).

    • Dispense 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection mix containing the Europium-labeled antibody and SA-APC in detection buffer.

    • Dispense 10 µL of the detection mix to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

Data Analysis:

  • Normalize the data using positive (Staurosporine) and negative (DMSO) controls.

  • Calculate percent inhibition for each compound concentration.

  • Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Assay: NF-κB Luciferase Reporter Assay

This cell-based assay confirms the activity of hits in a more physiologically relevant context.

Objective: To quantify the inhibitory effect of the test compound on NF-κB transcriptional activity in response to a stimulant.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct.

  • Complete culture medium (DMEM, 10% FBS, 1% Pen-Strep).

  • Tumor Necrosis Factor-alpha (TNF-α) (stimulant).

  • Luciferase assay reagent (e.g., Bright-Glo).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-stimulated controls.

  • Lysis and Measurement:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

Data Presentation

Quantitative data from the screening assays should be summarized in structured tables for clear comparison.

Table 1: Hypothetical HTS Data Summary for this compound

AssayTarget/PathwayAssay TypeReadoutIC₅₀ (µM)Max Inhibition (%)Z'-factor
Primary Screen IKKβTR-FRET BiochemicalPhosphorylation8.5950.82
Secondary Assay NF-κBCell-based ReporterLuciferase Activity12.2880.75
Counterscreen General CytotoxicityMTT AssayCell Viability> 50< 10N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the high-throughput screening of this compound as a potential inhibitor of the NF-κB signaling pathway. Based on the known activities of related sesquiterpene lactones, this compound represents a valuable candidate for drug discovery efforts targeting inflammatory diseases. The outlined biochemical and cell-based assays will enable the identification and validation of its inhibitory potential, paving the way for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the solubility of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Dimethyl Sulfoxide (DMSO). This sesquiterpenoid, isolated from the roots of Xanthium sibiricum, presents unique opportunities for research, and understanding its solubility characteristics is crucial for successful experimentation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: My compound is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?

A2: When facing solubility challenges, begin with basic mechanical and thermal techniques. Vigorous vortexing can help disperse the compound. If that is insufficient, gentle heating and sonication are effective methods to increase the dissolution rate.[3] It is crucial to ensure the thermal stability of the compound before applying heat.

Q3: After preparing a clear stock solution in DMSO, the compound precipitates when I dilute it into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A3: This phenomenon, known as precipitation, is common for hydrophobic compounds dissolved in a strong organic solvent like DMSO upon introduction to an aqueous environment where their solubility is significantly lower. To mitigate this, consider the following strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform a stepwise dilution. First, dilute the stock into a smaller volume of the medium with vigorous mixing, and then add this intermediate dilution to the final volume.

  • Pre-warmed Medium: Using a pre-warmed (e.g., 37°C) aqueous medium can help maintain the compound's solubility during dilution.

  • Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a minimal final concentration (typically <0.5%) can sometimes help keep the compound in solution. However, always prioritize keeping the DMSO concentration as low as possible to avoid off-target effects.

Q4: Are there alternative solvents or co-solvents I can use if DMSO alone is not effective?

A4: Yes, if you continue to face solubility issues, exploring co-solvents may be necessary. A co-solvent is a water-miscible organic solvent used in combination with the primary solvent to enhance the solubility of a compound. Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] The choice of co-solvent will depend on the specific compound and the experimental system's tolerance. It is also possible to explore other primary solvents like dimethylformamide (DMF), though their compatibility with biological assays must be carefully considered.

Troubleshooting Guide

This guide provides a logical workflow to address common solubility issues.

G start Start: Compound does not dissolve in DMSO at the desired concentration vortex Vortex vigorously for 1-2 minutes start->vortex check1 Is the compound fully dissolved? vortex->check1 sonicate Sonicate in a water bath for 10-15 minutes check1->sonicate No success Success: Compound is dissolved. Proceed with experiment. check1->success Yes check2 Is the compound fully dissolved? sonicate->check2 heat Gently warm the solution to 37°C for 10-15 minutes with intermittent vortexing check2->heat No check2->success Yes check3 Is the compound fully dissolved? heat->check3 lower_conc Prepare a new stock solution at a lower concentration check3->lower_conc No cosolvent Consider using a co-solvent (e.g., Ethanol, PEG 400) check3->cosolvent No, and lower concentration is not an option check3->success Yes failure Failure: Re-evaluate solvent system or compound purity. lower_conc->failure cosolvent->failure JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-4, IL-12) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (Janus Kinase) Receptor->JAK Activation & Phosphorylation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylation STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Translocation Gene Target Gene Transcription (Th1/Th2 Differentiation) DNA->Gene Binding & Activation

References

Navigating the Challenges of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from the roots of Xanthium sibiricum, is paramount for reliable experimental outcomes and successful therapeutic development.[1][2][3] This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address the stability challenges of this lactone-containing compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other lactones, is primarily affected by:

  • pH: The lactone ring is susceptible to hydrolysis, a reaction catalyzed by both acids and bases. Stability is generally greatest in neutral to slightly acidic conditions, while alkaline (basic) environments significantly accelerate degradation.[4][5]

  • Temperature: Increased temperatures expedite chemical reactions, including the hydrolysis of the lactone ring.[5] For every 10°C rise in temperature, the degradation rate can increase substantially.[5]

  • Presence of Nucleophiles and Enzymes: Buffers containing nucleophiles (e.g., phosphate) can attack the electrophilic carbon of the lactone, leading to ring-opening.[4] Similarly, enzymes such as esterases, if present in biological media, can rapidly hydrolyze the lactone.[5]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation.[5]

Q2: What are the best practices for preparing and storing stock solutions of this compound?

A2: To ensure maximum stability of your stock solutions, adhere to the following recommendations:

  • Solvent Selection: Prepare stock solutions in a dry, aprotic solvent such as DMSO, anhydrous ethanol, or acetone.[6][7] Avoid using aqueous buffers for long-term storage.[6]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[6]

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect the compound from light-induced degradation.[5][6]

  • Inert Atmosphere: For extended storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[6]

Q3: Can I use phosphate-buffered saline (PBS) for my experiments with this compound?

A3: Caution is advised when using nucleophilic buffers like PBS. Phosphate ions can act as nucleophiles and accelerate the degradation of the lactone ring.[4] If your experimental conditions permit, consider using non-nucleophilic buffers such as HEPES or MOPS.[4] If PBS is necessary, prepare solutions fresh and use them immediately, and conduct experiments at low temperatures to minimize degradation.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.

  • Possible Cause: Hydrolysis of the lactone ring in the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh: Prepare dilutions of your stock solution in the cell culture medium immediately before each experiment. Do not pre-incubate the compound in the medium for extended periods.[6]

    • Run a Control: Incubate the compound in cell-free media for the duration of your experiment and quantify the remaining compound at various time points using HPLC to determine its stability under your specific conditions.[4]

    • Minimize Incubation Time: If possible, design your experiment to minimize the time the compound is in an aqueous environment.

Issue 2: Appearance of unexpected peaks in HPLC analysis of my sample.

  • Possible Cause: Degradation of the parent compound into one or more new products.

  • Troubleshooting Steps:

    • Control for Hydrolysis: Ensure your mobile phase and sample diluent are at a pH that favors stability (neutral to slightly acidic).[6]

    • Temperature Control: Use a cooled autosampler (e.g., 4°C) to prevent degradation of samples waiting for injection.[6]

    • Light Protection: Protect your samples from light during preparation and while in the autosampler.[6]

    • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradants, which can then be characterized.[8][9][10]

Quantitative Data Summary

Due to the limited publicly available stability data for this compound, the following tables provide an illustrative example of the expected stability profile based on the general behavior of lactone compounds.

Table 1: Illustrative pH-Dependent Stability of a Generic Lactone in Aqueous Solution at 25°C

pHHalf-life (t½)Degradation Rate Constant (k)
3.0StableVery Low
5.0~24 hoursModerate
7.4~4 hoursHigh
9.0< 30 minutesVery High

Table 2: Illustrative Temperature-Dependent Stability of a Generic Lactone in Aqueous Solution at pH 7.4

TemperatureHalf-life (t½)Degradation Rate Constant (k)
4°C~48 hoursLow
25°C~4 hoursHigh
37°C~1.5 hoursVery High

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9][10]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable non-aqueous solvent (e.g., DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).[6] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for shorter time points (e.g., 15, 30, 60, 120 minutes) due to the expected rapid degradation.[6] Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).[6]

    • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 50°C, 70°C) for various time points.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the compound in the presence of its degradants.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate, pH 4-6) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity. Mass spectrometry (MS) detection can aid in the identification of degradation products.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and robust.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (in aprotic solvent) working Prepare Working Solutions (in aqueous buffer) stock->working incubate Incubate at various pH and temperatures working->incubate hplc HPLC Analysis incubate->hplc data Data Interpretation hplc->data troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? degradation Compound Degradation start->degradation solubility Poor Solubility start->solubility adsorption Adsorption to Plastics start->adsorption fresh_prep Prepare Fresh Solutions degradation->fresh_prep control_exp Run Stability Control degradation->control_exp check_sol Verify Solubility solubility->check_sol use_glass Use Glassware adsorption->use_glass

References

Technical Support Center: Optimizing 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide Dosage for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide for cytotoxicity assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

IssuePotential CauseTroubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects on the microplate- Compound precipitation- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile medium.- Visually inspect for precipitate after adding the compound to the media. If observed, consider using a lower concentration or a different solvent system.
Low absorbance/fluorescence signal - Low cell density- Insufficient incubation time- Assay reagent issue- Perform a cell titration experiment to determine the optimal seeding density for your cell line.[1]- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time.[1]- Check the expiration date and storage conditions of the assay reagents.
High background signal in "medium only" control - Contamination of the culture medium- Compound interferes with the assay- Test medium components for high background absorbance/fluorescence.[2]- Run a cell-free control with the compound and assay reagent to check for direct reactivity.[3]
Unexpectedly high cytotoxicity across all concentrations - Error in compound dilution calculations- High sensitivity of the chosen cell line- Solvent toxicity- Double-check all calculations for stock and working solution dilutions.- Consider using a cell line that may be less sensitive.[4]- Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells.[4]
No cytotoxic effect observed even at high concentrations - Compound is not cytotoxic to the chosen cell line- Insufficient incubation time- Compound degradation- The compound may be non-active under the tested conditions (IC50 > 50 µM).[5]- The mechanism of action may require a longer exposure time.[2]- Ensure proper storage and handling of the compound to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpenoid natural product that can be isolated from the roots of Xanthium sibiricum.[6][7]

Q2: What is the recommended starting concentration range for a novel compound like this in a cytotoxicity assay?

A2: For a new compound with unknown cytotoxic potential, it is advisable to start with a broad dose-response screening. A typical range would be a serial dilution from a high concentration (e.g., 100 µM or 1 mM) down to a low concentration (e.g., 0.1 µM or 1 nM) to determine the inhibitory concentration 50 (IC50) value.[1][3]

Q3: Which cytotoxicity assay is most suitable for this compound?

A3: The choice of assay can depend on the expected mechanism. However, for initial screening of natural products, metabolic assays are a good starting point.[3] The MTT assay is a widely used colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells.[8] It is often recommended to confirm results with a second, mechanistically different assay (e.g., an LDH release assay which measures membrane integrity).[4]

Q4: What are the critical controls to include in my experiment?

A4: Every cytotoxicity assay should include the following controls:

  • Untreated Control: Cells incubated with the vehicle (the solvent used to dissolve the compound, e.g., DMSO) at the same concentration as the test wells. This serves as the 100% cell viability baseline.[1]

  • Positive Control: A known cytotoxic agent to ensure the assay is performing correctly and the cells are responsive.

  • Blank Control: Wells containing only cell culture medium and the assay reagent to measure the background signal.[1]

Q5: How long should I incubate the cells with the compound?

A5: Incubation time is a critical parameter that should be optimized. Common starting points are 24, 48, and 72 hours.[1][8] The optimal time will depend on the compound's mechanism of action and the doubling time of the cell line used.[1]

Q6: My natural product extract is colored. Will this interfere with colorimetric assays like MTT?

A6: Yes, colored compounds can interfere with colorimetric assays.[9] To account for this, you must run a "cell-free" control containing the compound at each concentration in the medium, followed by the addition of the assay reagent. The absorbance from these wells should be subtracted from the absorbance of the corresponding wells with cells.[3]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include vehicle control and blank (medium only) wells.[8]

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC50 value.[8]

Visualizations

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate adhere 2. Incubate 24h for Adherence seed->adhere treat 3. Add Compound Dilutions adhere->treat incubate_treat 4. Incubate for 24-72h treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Solubilize with DMSO incubate_mtt->solubilize read 8. Read Absorbance at 570nm solubilize->read analyze 9. Calculate % Viability & IC50 read->analyze Troubleshooting_Cytotoxicity start Unexpected Cytotoxicity Result check_controls Review Controls (Vehicle & Positive) start->check_controls outcome1 Controls OK? check_controls->outcome1 check_dose Verify Compound Dilutions & Calculations outcome2 Calculations Correct? check_dose->outcome2 check_interference Perform Cell-Free Assay (Compound + Reagent) outcome3 Interference Detected? check_interference->outcome3 check_solubility Visually Inspect Wells for Precipitation outcome4 Precipitate Observed? check_solubility->outcome4 outcome1->check_dose Yes action1_no Troubleshoot Assay Protocol / Reagents outcome1->action1_no No outcome2->check_interference Yes action2_no Recalculate and Repeat Experiment outcome2->action2_no No outcome3->check_solubility No action3_yes Subtract Background / Choose Different Assay outcome3->action3_yes Yes action4_yes Lower Concentration / Use Co-solvent outcome4->action4_yes Yes conclusion Re-evaluate Cytotoxicity outcome4->conclusion No action1_no->start action2_no->start action3_yes->conclusion action4_yes->conclusion

References

Technical Support Center: Isolation and Purification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone naturally occurring in Xanthium sibiricum.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for obtaining this compound?

A1: this compound is a natural product and is typically isolated from the roots and aerial parts of the plant Xanthium sibiricum. At present, it is not commonly produced via chemical synthesis.

Q2: What are the key challenges in isolating this compound?

A2: The main challenges include:

  • Low abundance: The target compound is often present in low concentrations within the plant material.

  • Complex mixtures: The crude extract contains a multitude of other structurally similar sesquiterpenoids and other secondary metabolites, making purification difficult.

  • Compound stability: Sesquiterpenoid lactones can be sensitive to heat and pH changes, potentially leading to degradation during extraction and purification.

  • Co-elution: Structurally related impurities may have similar chromatographic behavior to the target compound, leading to difficulties in achieving high purity.

Q3: What analytical techniques are recommended for identifying and quantifying this compound?

A3: For identification, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) are essential for structural elucidation. For quantification, High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is the method of choice. A validated reference standard is required for accurate quantification.

Troubleshooting Guide for Low Yield

Low yield of the target compound is a common issue. The following guide provides a structured approach to identifying and resolving potential problems in your isolation and purification workflow.

Problem: Low Yield of Crude Extract
Possible Cause Recommended Solution
Improper Plant Material Handling Ensure plant material is properly dried to prevent fungal or bacterial degradation. Grind the material to a fine powder to maximize surface area for extraction.
Inefficient Extraction Solvent The choice of solvent is critical. A polar solvent like methanol or ethanol is often used for initial extraction. Consider a series of extractions with solvents of increasing polarity to ensure a broad range of compounds are extracted.
Insufficient Extraction Time or Temperature While higher temperatures can increase extraction efficiency, they may also degrade thermolabile compounds. Maceration at room temperature for an extended period (24-48 hours) with agitation is a milder alternative to heat-reflux extraction.
Incomplete Solvent Removal Ensure the solvent is completely removed from the crude extract under reduced pressure to obtain an accurate yield measurement.
Problem: Low Yield of Target Compound After Chromatographic Purification
Possible Cause Recommended Solution
Compound Degradation on Silica Gel Sesquiterpenoid lactones can be unstable on normal-phase silica gel. Consider using reversed-phase (C18) silica gel or other separation media like Sephadex LH-20 for purification.
Poor Resolution in Chromatography Optimize your mobile phase to improve the separation of the target compound from impurities. Gradient elution is often more effective than isocratic elution for complex mixtures.
Co-elution with Other Compounds If co-elution is suspected, consider using a different chromatographic technique (e.g., preparative HPLC) or a different stationary phase to achieve better separation.
Loss of Compound During Solvent Partitioning Ensure the pH of the aqueous phase is appropriate during liquid-liquid extraction to prevent the loss of the target compound. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.

Data Presentation

While the exact yield of this compound is not widely reported, the following table presents typical yields of other sesquiterpenoid lactones isolated from Xanthium species to provide a general reference.

Compound Plant Part Starting Material (kg) Yield (mg) Yield (%)
Pungiolide DAerial Parts9.8700.00071
Pungiolide EAerial Parts9.8900.00092
Pungiolide AAerial Parts9.84200.00429
XanthatinAerial PartsNot Specified-0.279‰ (of fraction)
XanthinosinAerial PartsNot Specified-0.133‰ (of fraction)

Experimental Protocols

General Protocol for Isolation and Purification

This protocol is a generalized procedure based on common methods for isolating sesquiterpenoids from Xanthium species. Optimization will be required for specific experimental conditions.

  • Preparation of Plant Material:

    • Air-dry the roots or aerial parts of Xanthium sibiricum in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with constant agitation.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) or HPLC. Sesquiterpenoid lactones are typically found in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

  • Further Purification:

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove pigments and other impurities.

    • For final purification to achieve high purity, use preparative HPLC on a C18 column with a mobile phase of methanol and water or acetonitrile and water.

  • Structure Elucidation:

    • Confirm the structure of the purified compound using HRMS and NMR (¹H, ¹³C, and 2D-NMR) and compare the data with published values.

Visualizations

experimental_workflow start Dried & Powdered Xanthium sibiricum extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction partitioning Solvent Partitioning (e.g., Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc final_product Pure Compound prep_hplc->final_product troubleshooting_workflow start Low Final Yield check_crude Check Crude Extract Yield start->check_crude low_crude Low Crude Yield? check_crude->low_crude check_fractions Analyze Intermediate Fractions loss_during_purification Loss During Purification check_fractions->loss_during_purification inefficient_extraction Inefficient Extraction low_crude->inefficient_extraction Yes good_crude Crude Yield OK? low_crude->good_crude No good_crude->check_fractions degradation Compound Degradation? loss_during_purification->degradation coelution Co-elution? degradation->coelution No degradation_yes Modify Conditions (pH, Temp, Stationary Phase) degradation->degradation_yes Yes coelution_yes Optimize Mobile Phase or Change Column coelution->coelution_yes Yes

Technical Support Center: Purification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone isolated from the roots of Xanthium sibiricum.[1][2] This guide addresses common challenges and provides detailed methodologies for key experimental procedures.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Target Compound Incomplete Extraction: The solvent system used may not be optimal for extracting the compound from the plant matrix.Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to identify the most effective system.
Degradation during Extraction/Purification: The compound may be sensitive to heat, pH extremes, or light. Sesquiterpene lactones can degrade at non-neutral pH and elevated temperatures.Avoid high temperatures during solvent evaporation. Use buffered solutions to maintain a neutral pH. Protect the sample from direct light, especially UV light.
Compound Loss During Liquid-Liquid Partitioning: The compound may have partial solubility in both the aqueous and organic phases.Perform multiple extractions of the aqueous layer with the organic solvent to ensure complete recovery. The addition of salt (brine) to the aqueous layer can help to "salt out" the organic compounds, improving partitioning into the organic phase.
Co-elution of Impurities Presence of Isomers or Structurally Similar Compounds: Xanthium sibiricum contains numerous other sesquiterpenoids and chemical constituents that may have similar chromatographic behavior.[3][4][5][6][7]Optimize Chromatographic Conditions: - Gradient Elution: Employ a shallow gradient of increasing solvent polarity to improve separation.- Alternative Stationary Phases: If using normal-phase chromatography (e.g., silica gel), consider reversed-phase chromatography (e.g., C18) which separates based on hydrophobicity.[8]- Advanced Techniques: For highly complex mixtures, consider techniques like High-Speed Counter-Current Chromatography (HSCCC).
Peak Tailing or Broadening in HPLC Column Overload: Injecting too much sample onto the column can lead to poor peak shape.Reduce the injection volume or dilute the sample.
Secondary Interactions with Stationary Phase: The hydroxyl group on the molecule may interact with active sites on the silica-based stationary phase.Use an end-capped column to minimize interactions with residual silanols. The addition of a small amount of a competitive agent, like triethylamine, to the mobile phase can also help.
Inappropriate Mobile Phase pH: The compound's ionization state can affect peak shape.For reversed-phase HPLC, maintaining an acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of any acidic functionalities and improve peak shape.
Compound Instability (Lactone Ring Opening) Hydrolysis under Acidic or Basic Conditions: The gamma-lactone ring is susceptible to hydrolysis, forming the corresponding hydroxy carboxylic acid, especially at elevated temperatures.Maintain a neutral pH (around 6-7.5) during extraction and purification steps. Avoid strong acids and bases. If acidic or basic conditions are necessary, perform the steps at low temperatures and for the shortest possible duration.
Enzymatic Degradation: Plant material may contain enzymes that can degrade the target compound after harvesting.Freshly harvested plant material should be processed quickly or properly dried and stored to deactivate enzymes.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during purification?

A1: Key properties include its molecular weight of approximately 224.30 g/mol and its classification as a gamma-lactone.[9] Its polarity, influenced by the hydroxyl group and the lactone ring, will dictate its behavior in different chromatographic systems.

Q2: What is a suitable starting solvent for the initial extraction from Xanthium sibiricum roots?

A2: A common approach for extracting sesquiterpenoid lactones is to use a solvent of medium polarity, such as ethyl acetate or a mixture of chloroform and methanol. However, the optimal solvent system should be determined empirically through small-scale trial extractions.

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the presence of the target compound in different fractions during column chromatography. For HPLC, a UV detector is commonly used; since many sesquiterpenoid lactones lack strong chromophores, detection at lower wavelengths (e.g., 210-220 nm) may be necessary.

Q4: My purified compound shows signs of degradation over time. How should I store it?

A4: Due to the potential for hydrolysis and other degradation pathways, the purified compound should be stored in a cool, dry, and dark place. For long-term storage, keeping it as a dry solid at -20°C or below is recommended. If in solution, use an aprotic solvent and store at low temperatures.

Q5: Are there any known safety precautions for handling this compound?

III. Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound.

Protocol 1: General Extraction and Fractionation
  • Preparation of Plant Material: Air-dry the roots of Xanthium sibiricum and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., 95% ethanol or ethyl acetate) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Fraction Analysis: Analyze the fractions by TLC to identify the fraction containing the target compound.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the enriched fraction from Protocol 1 in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions that contain the pure compound (as determined by TLC) and evaporate the solvent to yield the purified this compound.

Protocol 3: HPLC Method Development for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and run a linear gradient to increase the concentration of B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25°C.

IV. Visualizations

PurificationWorkflow Start Dried & Powdered Xanthium sibiricum Roots Extraction Solvent Extraction (e.g., Ethanol or Ethyl Acetate) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, n-BuOH) Concentration->Partitioning ColumnChrom Silica Gel Column Chromatography (Gradient Elution) Partitioning->ColumnChrom Select Enriched Fraction FractionCollection Fraction Collection & TLC Analysis ColumnChrom->FractionCollection PurityAnalysis Purity Analysis (HPLC, NMR, MS) FractionCollection->PurityAnalysis Pool Pure Fractions FinalProduct Purified 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide PurityAnalysis->FinalProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Problem Purification Issue Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct Degradation Compound Degradation Problem->Degradation CheckExtraction CheckExtraction LowYield->CheckExtraction Is extraction efficient? CheckSeparation CheckSeparation ImpureProduct->CheckSeparation Are peaks resolved? CheckConditions CheckConditions Degradation->CheckConditions Are conditions harsh? OptimizeSolvent Optimize extraction solvent CheckExtraction->OptimizeSolvent No CheckLoss Check for loss in partitioning/ chromatography steps CheckExtraction->CheckLoss Yes OptimizeChroma Optimize chromatography (gradient, stationary phase) CheckSeparation->OptimizeChroma No CheckOverload Check for column overload CheckSeparation->CheckOverload Yes ModifyConditions Control pH, temperature, and light exposure CheckConditions->ModifyConditions Yes CheckStability Assess inherent stability of the compound CheckConditions->CheckStability No

Caption: Troubleshooting logic for common purification challenges.

References

how to reduce off-target effects of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a natural product isolated from the roots of Xanthium sibiricum.[1][2][3] Currently, there is limited publicly available information regarding its specific biological targets and off-target effects. This guide provides a general framework and best practices for researchers to identify, characterize, and mitigate potential off-target effects of novel or poorly characterized small molecules like this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern for a new compound?

A1: Off-target effects are unintended interactions of a small molecule with biomolecules other than its primary therapeutic target.[4][5] These interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed biological response may be incorrectly attributed to the intended target.[5] Furthermore, off-target binding can result in cellular toxicity or other adverse effects, complicating preclinical and clinical development.[5]

Q2: I have isolated this compound. Where do I start to identify its primary target and potential off-targets?

A2: For a novel compound, a multi-pronged approach is essential. Start with broad, unbiased screening methods to generate initial hypotheses.

  • Phenotypic Screening: Assess the compound's effect on a panel of diverse cell lines to identify a distinct phenotypic response (e.g., cell death, differentiation). This can provide clues about the pathways involved.

  • Affinity-Based Proteomics: Techniques like affinity chromatography using the immobilized compound can help pull down binding partners from cell lysates.

  • Computational Prediction: Use the compound's structure to screen against databases of known protein binding sites to predict potential targets.

Q3: What experimental methods can I use to confirm on-target engagement and identify specific off-targets?

A3: Once you have a hypothesized target, several methods can validate this interaction and uncover others:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[5]

  • Broad-Panel Screening: Test the compound against large panels of related proteins, such as a kinome-wide screen if the primary target is a kinase.[5] This can reveal unintended interactions with other kinases.

  • Genetic Approaches: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target.[4][6] If the compound's effect persists in the absence of the target, it suggests off-target activity.[5]

Q4: Once I identify off-targets, what are the main strategies to reduce their effects?

A4: Reducing off-target effects generally involves improving the molecule's selectivity or modifying the experimental system.

  • Rational Drug Design: If the structures of the on-target and off-target proteins are known, you can computationally design derivatives of your compound that favor binding to the on-target.[7]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to identify chemical modifications that reduce off-target binding while maintaining on-target potency.

  • Lowering Compound Concentration: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.

  • Use of Structurally Unrelated Inhibitors: Corroborate findings with a different chemical scaffold that targets the same protein to ensure the observed phenotype is genuinely from on-target inhibition.[4][5]

Troubleshooting Guides

Issue 1: The observed phenotype is inconsistent across different cell lines.
Potential Cause Troubleshooting Steps
Cell-Specific Target Expression 1. Profile Target Expression: Use Western Blot or qPCR to quantify the expression level of the intended target protein across your panel of cell lines. 2. Correlate Expression with Activity: Determine if there is a correlation between the level of target expression and the potency of your compound (e.g., EC50).
Differential Off-Target Expression 1. Identify Potential Off-Targets: Perform proteomic analysis (e.g., mass spectrometry) on the different cell lines to identify proteins that are uniquely expressed in the highly responsive lines. 2. Validate Off-Target Interaction: Test the compound's binding affinity for any identified potential off-targets.
Variations in Metabolism 1. Assess Compound Stability: Measure the half-life of this compound in the presence of liver microsomes or cell extracts from the different cell lines.
Issue 2: Compound exhibits cytotoxicity at concentrations needed to see the desired biological effect.
Potential Cause Troubleshooting Steps
On-Target Toxicity 1. Genetic Validation: Use CRISPR or RNAi to knock down the target. If the knockdown phenocopies the cytotoxicity, it is likely an on-target effect.[4] 2. Rescue Experiment: Overexpress a resistant mutant of the target protein. If this rescues the cells from cytotoxicity, the effect is on-target.[4]
Off-Target Toxicity 1. Broad Selectivity Profiling: Screen the compound against a broad panel of targets known to be involved in cell viability pathways (e.g., kinases, caspases). 2. Test a Negative Control: Synthesize or acquire a structurally similar but inactive analog of your compound.[5] If the analog is not cytotoxic, the toxicity is likely due to a specific off-target interaction.[5]

Experimental Workflows and Protocols

Workflow for Identifying and Mitigating Off-Target Effects

G cluster_0 Phase 1: Target Identification & Hypothesis Generation cluster_1 Phase 2: On-Target Validation & Off-Target Discovery cluster_2 Phase 3: Mitigation & Optimization A Phenotypic Screening D Hypothesized Target(s) A->D B Affinity-Based Proteomics B->D C Computational Modeling C->D E CETSA for Target Engagement D->E Validate F Broad-Panel Profiling (e.g., Kinome Scan) D->F Screen G CRISPR/RNAi Knockdown D->G Validate H Validated On-Target E->H I Identified Off-Targets F->I G->H J Structure-Activity Relationship (SAR) H->J K Rational Drug Design H->K L Dose-Response Optimization H->L I->J I->K M Selective Compound J->M K->M

Caption: Workflow for target validation and reduction of off-target effects.

Hypothetical Signaling Pathway Analysis

Let's assume through initial screening that this compound (Cmpd-X) inhibits "Kinase A".

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Growth Factor Receptor KinaseA Kinase A Receptor_On->KinaseA SubstrateA Substrate A KinaseA->SubstrateA ResponseA Desired Effect (e.g., Apoptosis) SubstrateA->ResponseA Receptor_Off Stress Signal KinaseB Kinase B Receptor_Off->KinaseB SubstrateB Substrate B KinaseB->SubstrateB ResponseB Side Effect (e.g., Toxicity) SubstrateB->ResponseB CmpdX Cmpd-X CmpdX->KinaseA Inhibits (High Affinity) CmpdX->KinaseB Inhibits (Low Affinity)

Caption: On-target vs. off-target signaling pathways for a hypothetical inhibitor.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of this compound to a target protein in a cellular context.[5]

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either the vehicle control (e.g., DMSO) or this compound at a desired concentration for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to separate soluble proteins from aggregated proteins.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western Blot or ELISA. A positive result is indicated by a shift in the protein's melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Protocol 2: CRISPR-Cas9 Mediated Target Knockout

Objective: To validate that the biological effect of the compound is dependent on its intended target.

Methodology:

  • Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a specific exon of the gene for the putative target protein.

  • Transfection: Co-transfect cells with a Cas9 nuclease expression vector and the specific sgRNA.

  • Selection and Clonal Expansion: Select transfected cells (e.g., using antibiotic resistance or FACS) and expand single-cell clones.

  • Knockout Validation: Screen the clonal populations for the absence of the target protein using Western Blot and confirm gene disruption via DNA sequencing.

  • Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with a dose-response of this compound. If the knockout cells are significantly less sensitive to the compound, it validates the on-target effect.

Quantitative Data Summary (Hypothetical Data)

Table 1: Kinase Selectivity Profile for "Cmpd-X"

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase A
Kinase A (On-Target) 50 1x
Kinase B (Off-Target)85017x
Kinase C (Off-Target)2,50050x
Kinase D (Off-Target)>10,000>200x

Table 2: Effect of Target Knockout on Compound Potency

Cell LineTarget ExpressionEC50 of "Cmpd-X" (nM)
Wild-Type (WT)Normal100
Target Knockout (KO)Absent>20,000

References

refining experimental protocols for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered when working with this sesquiterpenoid lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpenoid product.[1][2] It can be isolated from the roots of Xanthium sibiricum.[1][2][3] Its chemical formula is C13H20O3 and it has a molecular weight of approximately 224.30 g/mol .[4]

Q2: What are the main challenges when working with this compound?

Like many natural products, challenges can arise in achieving high purity during isolation and purification. Due to the lactone ring, the compound's stability can be pH-dependent.[5] In biological assays, issues such as low solubility in aqueous media and potential cytotoxicity at higher concentrations are common considerations for lactone-containing compounds.[6]

Q3: In which solvents is this compound soluble?

This compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] For cell-based assays, it is crucial to use a solvent like DMSO at a final concentration that is non-toxic to the cells.[6]

Q4: How should I store this compound to ensure its stability?

To maintain stability, it is recommended to store the compound in a cool, dry place, protected from light. For long-term storage, keeping it as a solid or in an anhydrous solvent at -20°C or lower is advisable.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Synthesis and Purification
Issue Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction during synthesis or inefficient extraction from a natural source.For synthesis, consider optimizing reaction time, temperature, and catalyst concentration. For extraction, ensure the solvent polarity is optimal for the target compound and perform multiple extraction steps.
Difficulties in Purification by Column Chromatography Co-elution of structurally similar impurities.Try using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system with varying polarities. Gradient elution may also improve separation.
Product Degradation During Purification The compound may be sensitive to the acidic nature of silica gel or prolonged exposure to certain solvents.Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before use. Minimize the time the compound spends on the column.
Biological Assays
Issue Potential Cause Recommended Solution
Inconsistent Results in Cell-Based Assays Poor solubility of the compound in the culture medium, leading to precipitation.Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.[6]
Cell density variations or edge effects in multi-well plates.Ensure a homogeneous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
High Cytotoxicity Observed at Low Concentrations The specific cell line may be highly sensitive to the compound.[6]Perform a dose-response experiment over a wider range of concentrations to determine the optimal non-toxic concentration for your assay. Consider using a less sensitive cell line if appropriate for the study.[6]
Compound Inactivity in an Expected Signaling Pathway The compound may not be reaching its intracellular target, or the proposed mechanism is incorrect.Verify cellular uptake of the compound using analytical techniques like LC-MS. Explore alternative signaling pathways that are known to be modulated by similar xanthone or lactone compounds.

Experimental Protocols

Protocol 1: General Procedure for Isolation from Xanthium sibiricum
  • Extraction: Air-dried and powdered roots of Xanthium sibiricum are extracted with a suitable solvent such as ethanol or methanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, hexane, ethyl acetate, and butanol.

  • Chromatography: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica gel.

  • Elution: A gradient of hexane and ethyl acetate is used as the mobile phase to elute the compound.

  • Purification: Fractions containing the compound of interest are combined and further purified by preparative HPLC to yield pure this compound.

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC13H20O3[4]
Molecular Weight224.30 g/mol [4]
Purity≥97.5%[7]
AppearanceOil[3]
SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Table 2: Example IC50 Values for a Hypothetical Cytotoxicity Assay
Cell LineIC50 (µM) after 48h
Cancer Cell Line A15.2 ± 1.8
Cancer Cell Line B28.5 ± 3.1
Normal Cell Line C> 100

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Isolation and Purification cluster_assay Biological Evaluation a Plant Material (Xanthium sibiricum) b Solvent Extraction a->b c Crude Extract b->c d Solvent Partitioning c->d e Ethyl Acetate Fraction d->e f Column Chromatography e->f g Preparative HPLC f->g h Pure Compound g->h i Stock Solution Preparation h->i To Biological Assays k Compound Treatment i->k j Cell Culture j->k l MTT Assay k->l m Data Analysis l->m

Caption: Workflow for isolation, purification, and biological evaluation.

Hypothetical Signaling Pathway

signaling_pathway compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide receptor Cell Surface Receptor compound->receptor Inhibits mapk_pathway MAPK Cascade (e.g., ERK, JNK, p38) receptor->mapk_pathway nfkb NF-κB receptor->nfkb apoptosis Apoptosis mapk_pathway->apoptosis inflammation Inflammation nfkb->inflammation Promotes

Caption: Hypothetical signaling pathway influenced by the compound.

Troubleshooting Logic

troubleshooting_logic start Inconsistent Assay Results solubility Check Compound Solubility in Media start->solubility precipitation Precipitation Observed? solubility->precipitation optimize_dmso Optimize DMSO Concentration and Dilution Method precipitation->optimize_dmso Yes cell_seeding Review Cell Seeding Protocol precipitation->cell_seeding No end Consistent Results optimize_dmso->end edge_effects Check for Edge Effects cell_seeding->edge_effects plate_setup Modify Plate Setup (e.g., avoid outer wells) edge_effects->plate_setup Yes edge_effects->end No plate_setup->end

Caption: Logic diagram for troubleshooting inconsistent assay results.

References

interpreting ambiguous results from 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. The information is designed to help interpret ambiguous results and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

General Handling and Solubility

Q1: I am having trouble dissolving this compound. What solvents are recommended?

A1: Based on its chemical structure (a moderately polar sesquiterpenoid lactone), this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous culture medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: The compound appears to be unstable in my experimental conditions. How can I assess and mitigate this?

A2: Instability can manifest as a loss of activity or changes in spectroscopic properties over time. To assess stability, you can perform a time-course experiment where you incubate the compound under your experimental conditions and measure its response at different time points. To mitigate instability, consider the following:

  • Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

  • pH: Check the pH of your experimental buffer, as extreme pH values can degrade the compound.

  • Light Exposure: If using the compound in fluorescence-based assays, minimize its exposure to ambient light to prevent photobleaching.

Fluorescence-Based Assays

Q3: I am using this compound as a fluorescent probe, but the signal is weak or inconsistent. What could be the issue?

A3: Weak or inconsistent fluorescence signals can arise from several factors:

  • Suboptimal Excitation/Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for the compound. These should be determined by running a full excitation and emission scan.

  • Low Quantum Yield: The intrinsic fluorescence of the compound may be low. You can try to enhance the signal by changing the solvent polarity or by using a fluorescence enhancer if compatible with your assay.

  • Quenching: The fluorescence may be quenched by components in your sample or buffer.[1][2][3][4][5] See the detailed troubleshooting section on fluorescence quenching below.

  • Photobleaching: Continuous exposure to the excitation light source can destroy the fluorophore. Reduce the exposure time and intensity, and use an anti-fade reagent if possible.

  • Instrument Settings: Optimize the gain and detector settings on your fluorometer or plate reader.[6]

Q4: I am observing high background fluorescence in my assay. How can I reduce it?

A4: High background fluorescence can mask the specific signal from your compound. Consider these troubleshooting steps:

  • Autofluorescence: Components in your cell culture medium (e.g., phenol red, riboflavin) or the cells themselves can be autofluorescent.[6][7] Use phenol red-free medium and consider subtracting the background fluorescence from a control sample without the compound.

  • Contaminated Reagents: Ensure all your buffers and reagents are free from fluorescent contaminants.

  • Plasticware: Use black microplates for fluorescence assays to minimize background from the plate itself.[7]

  • Light Leaks: Make sure your instrument is properly sealed to prevent ambient light from interfering with the measurement.

Cell-Based Assays (e.g., Anti-Inflammatory Assays)

Q5: I am not observing the expected anti-inflammatory effect of this compound in my cell-based assay.

A5: Several factors could contribute to a lack of biological activity:

  • Concentration: The compound may not be potent enough at the tested concentrations. Perform a dose-response experiment with a wider range of concentrations.

  • Cell Viability: At higher concentrations, the compound might be cytotoxic, leading to a decrease in the measured signal that is not related to the intended biological effect. Always perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay).

  • Assay Window: The timing of your measurement might be off. The anti-inflammatory effect may occur at an earlier or later time point. Perform a time-course experiment.

  • Cellular Uptake: The compound may not be efficiently entering the cells. Consider using a different cell line or a formulation that enhances cellular uptake.

Q6: The results of my cell-based assay are highly variable between replicates.

A6: High variability can obscure real effects. To improve reproducibility:

  • Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Uneven cell distribution can lead to significant variations.[8]

  • Pipetting Accuracy: Use calibrated pipettes and be consistent with your pipetting technique.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or ensure proper humidification during incubation.[9]

  • Reagent Mixing: Ensure that the compound and any other reagents are thoroughly mixed in the wells.

Troubleshooting Guides

Interpreting Ambiguous Fluorescence Quenching

Fluorescence quenching is a decrease in fluorescence intensity due to a variety of processes.[4] Understanding the cause of quenching is crucial for accurate data interpretation.

Observation Potential Cause Troubleshooting Steps
Low fluorescence signal across all samples. Static Quenching: Formation of a non-fluorescent complex between the compound and a component in your buffer.[1][2][5]- Simplify your buffer system to identify the quenching agent.- Perform a dilution series to see if the quenching is concentration-dependent.
Fluorescence decreases with increasing temperature. Dynamic (Collisional) Quenching: Collisions between the excited fluorophore and a quencher molecule.[1][2]- Lower the experimental temperature if possible.- Remove potential quenchers like dissolved oxygen by degassing your solutions.
Fluorescence signal is strong initially but decays rapidly. Photobleaching: Light-induced destruction of the fluorophore.- Reduce the intensity and duration of light exposure.- Use an anti-fade reagent if compatible with your sample.
Fluorescence intensity decreases at high compound concentrations. Self-Quenching/Inner Filter Effect: At high concentrations, emitted light is reabsorbed by other compound molecules.[3]- Perform experiments at lower, non-quenching concentrations.- Correct for the inner filter effect using appropriate equations if high concentrations are necessary.
Troubleshooting Unexpected Results in Anti-Inflammatory Assays
Observation Potential Cause Troubleshooting Steps
Increased inflammatory response at some concentrations. Hormetic Effect: A biphasic dose-response where low doses stimulate and high doses inhibit.- Expand the dose-response curve with more data points at lower concentrations.
No effect on the inflammatory marker, but cytotoxicity is observed. Off-target Toxicity: The compound may be inducing cell death through a mechanism unrelated to inflammation.- Investigate different markers of cell death (apoptosis vs. necrosis).- Use a different cell line to check for cell-type specific toxicity.
Results are inconsistent with published data for similar compounds. Differences in Experimental Conditions: Cell line, passage number, stimulus concentration, and timing can all affect the outcome.[8]- Carefully review and align your protocol with the published methods.- Test the activity of a known anti-inflammatory compound as a positive control.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1-10 µM.

  • Use a scanning spectrofluorometer.

  • To determine the optimal excitation wavelength: a. Set the emission monochromator to a wavelength in the expected emission range (e.g., 520 nm, a common region for xanthene derivatives). b. Scan a range of excitation wavelengths (e.g., 300-500 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.

  • To determine the optimal emission wavelength: a. Set the excitation monochromator to the optimal excitation wavelength determined in the previous step. b. Scan a range of emission wavelengths (e.g., 450-650 nm). c. The wavelength at the peak of the emission spectrum is the optimal emission wavelength.

Protocol 2: In Vitro Anti-Inflammatory Assay using LPS-stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the compound or vehicle (DMSO) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control group without LPS stimulation.

  • Nitric Oxide (NO) Measurement: a. After 24 hours, collect the cell culture supernatant. b. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions. c. Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value of the compound.

  • Cytotoxicity Assay: In a parallel plate, treat the cells with the same concentrations of the compound without LPS stimulation and assess cell viability using an MTT assay to rule out cytotoxic effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Compound Stock (in DMSO) treat Pre-treat with Compound compound->treat cells Cell Culture (RAW 264.7) seed Seed Cells in 96-well Plate cells->seed seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate griess Griess Assay (NO Measurement) incubate->griess mtt MTT Assay (Cytotoxicity) incubate->mtt data Data Analysis (IC50, CC50) griess->data mtt->data

Workflow for in vitro anti-inflammatory assay.

troubleshooting_flow start Ambiguous Result in Fluorescence Assay q1 Is the signal consistently low? start->q1 q2 Does the signal decay over time? q1->q2 No a1 Check for Quenching (Static or Dynamic) q1->a1 Yes q3 Is the background signal high? q2->q3 No a2 Investigate Photobleaching q2->a2 Yes a3 Check for Autofluorescence and Contamination q3->a3 Yes end Refine Protocol q3->end No a1->end a2->end a3->end

Troubleshooting logic for fluorescence experiments.

References

quality control and purity analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound samples?

A1: The primary techniques for purity analysis of this sesquiterpenoid are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] Elemental analysis can also be employed to confirm the elemental composition and support purity assessment.[4][5]

Q2: How can the absolute purity of a sample be determined?

A2: Quantitative NMR (qNMR) is a powerful method for determining absolute purity without the need for a reference standard of the analyte itself.[1][6] This technique involves using an internal standard of known purity and concentration to directly quantify the analyte.[1][7]

Q3: What information does Nuclear Magnetic Resonance (NMR) spectroscopy provide beyond purity?

A3: NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products.[8][9][10] 1D (¹H and ¹³C) and 2D NMR experiments help in determining the molecular structure and stereochemistry of this compound.[11]

Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) suitable for analyzing this compound?

A4: GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like sesquiterpene lactones.[2][12][13][14] It provides information on the molecular weight and fragmentation pattern, which aids in identification and purity assessment. However, derivatization may be necessary to improve volatility and thermal stability.

Q5: What is the role of elemental analysis in quality control?

A5: Elemental analysis determines the mass fractions of carbon, hydrogen, and oxygen in a sample.[4][5][15][16][17] This data is crucial for confirming the empirical formula of the synthesized or isolated compound and serves as an indicator of its purity.[17]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).[18][19]- Adjust mobile phase pH to suppress ionization of the analyte. - Add a competitive base to the mobile phase. - Use an end-capped column.[18] - Check for column contamination and flush if necessary.[20]
Column overload.[19][21]- Reduce the injection volume or sample concentration.[22]
Dead volume in the system.[22]- Ensure all fittings are tight and use tubing with the correct internal diameter.[20]
Poor Resolution Inappropriate mobile phase composition.- Optimize the mobile phase gradient or isocratic composition.[20]
Unsuitable column.- Select a column with a different stationary phase or particle size.[20]
Low column temperature.- Increase the column temperature to improve efficiency.[20]
Baseline Drift Column bleed or contamination.- Use a high-quality column and pure solvents. - Flush the column with a strong solvent.
Detector instability.- Allow the detector lamp to warm up sufficiently. - Check for and clean a contaminated flow cell.[20]
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No Peaks or Low Signal Injection problem.- Check the syringe for proper functioning and correct injection volume.[23] - Ensure the injector temperature is appropriate for volatilization.
Leak in the system.- Check for leaks at the injector, column fittings, and septum.[23]
Inactive ion source.- Clean the ion source according to the manufacturer's instructions.[24]
Peak Tailing Active sites in the liner or column.- Use a deactivated liner and column. - Consider derivatization of the analyte.
Column contamination.- Bake out the column at a high temperature.[25] - Trim the front end of the column.
Ghost Peaks Carryover from previous injections.- Run a solvent blank to confirm carryover. - Increase the injector temperature or use a solvent with higher elution strength for washing.
Septum bleed.- Use a high-quality, low-bleed septum and replace it regularly.[23]

Experimental Protocols

Purity Determination by HPLC

This protocol outlines a general method for the purity analysis of this compound using reverse-phase HPLC.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[26][27]

    • HPLC-grade acetonitrile and water.

    • Formic acid or acetic acid (for mobile phase modification).[28][29]

    • Sample of this compound.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient might be 65-90% acetonitrile over 30 minutes.[28]

    • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.[27]

      • Detection Wavelength: 254 nm.[28]

      • Injection Volume: 10 µL.

      • Column Temperature: 25 °C.

    • Analysis: Inject the standard solutions to establish the calibration curve. Inject the sample solution and determine the peak area of the analyte.

    • Calculation: Calculate the purity of the sample by comparing its peak area to the calibration curve.

Structural Elucidation by NMR Spectroscopy

This protocol provides a general workflow for acquiring NMR data for structural confirmation.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • NMR tubes.

    • Sample of this compound.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Acquire a ¹³C NMR spectrum.

      • Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity.

    • Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of the compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data for illustrative purposes.

Table 1: HPLC Purity Analysis Results for Different Batches

Batch IDRetention Time (min)Peak AreaPurity (%)
A-00115.2185432199.2
A-00215.3182345698.5
B-00115.2186543299.5

Table 2: Elemental Analysis Data

ElementTheoretical (%)Found (%) (Batch A-001)Deviation (%)
Carbon (C)69.6269.55-0.07
Hydrogen (H)8.999.03+0.04
Oxygen (O)21.4021.42+0.02

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting start Start with this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis dissolve->hplc For Purity gcms GC-MS Analysis dissolve->gcms For Identification & Purity nmr NMR Spectroscopy dissolve->nmr For Structure & Purity elemental Elemental Analysis dissolve->elemental For Composition purity_report Purity Report hplc->purity_report gcms->purity_report nmr->purity_report structure_confirm Structure Confirmation nmr->structure_confirm composition_report Elemental Composition Report elemental->composition_report end Final Quality Control Report purity_report->end structure_confirm->end composition_report->end

Caption: Experimental workflow for quality control and purity analysis.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Abnormal Peak Shape (e.g., Tailing) cause1 Column Overload start->cause1 cause2 Secondary Interactions start->cause2 cause3 Dead Volume start->cause3 cause4 Column Contamination start->cause4 solution1 Reduce Sample Concentration cause1->solution1 solution2 Adjust Mobile Phase pH cause2->solution2 solution3 Check Fittings & Tubing cause3->solution3 solution4 Flush Column cause4->solution4 end Symmetrical Peak Shape solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Overcoming Resistance to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance mechanisms to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter, offering potential explanations and solutions.

Guide 1: Higher than Expected IC50 Value or Lack of Cytotoxicity

Problem: The IC50 value of this compound in your cancer cell line is significantly higher than anticipated, or the compound shows minimal cytotoxicity.

Possible Cause Suggested Solution
Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell.Co-incubate the cells with your compound and a known P-gp inhibitor, such as Verapamil. A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of efflux pumps.
Altered Drug Metabolism: Cells may rapidly metabolize the compound into an inactive form.Use LC-MS/MS to analyze the intracellular concentration of the parent compound over time. If the concentration decreases rapidly, consider using inhibitors of common drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors) if the metabolic pathway is known or can be predicted.
Target Alteration: The molecular target of the compound may be mutated or its expression level changed, reducing binding affinity.If the target is known, perform sequencing to check for mutations. Use techniques like Western blotting or qPCR to assess the expression level of the target protein.
Activation of Pro-Survival Pathways: The cancer cells may have upregulated pro-survival signaling pathways that counteract the cytotoxic effects of the compound.Investigate the activation status of key pro-survival pathways such as PI3K/Akt and MAPK. Western blotting for phosphorylated forms of key proteins (e.g., p-Akt, p-ERK) can be informative.
Experimental Issues: Incorrect compound concentration, degraded compound, or issues with the viability assay.Verify the concentration and purity of your compound stock. Ensure proper storage conditions. As a control, test the compound on a sensitive cell line, if known. Optimize your cell viability assay (e.g., cell seeding density, incubation time).
Guide 2: Attenuated or Absent Apoptotic Response

Problem: You observe reduced or no markers of apoptosis (e.g., caspase activation, PARP cleavage, Annexin V staining) after treating cells with this compound.

Possible Cause Suggested Solution
Overexpression of Anti-Apoptotic Proteins: Cancer cells may have high levels of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which prevent the induction of apoptosis.Perform Western blot analysis to determine the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL). A high Bcl-2/Bax ratio can indicate resistance to apoptosis.[1][2]
Defective Apoptotic Machinery: Mutations or silencing of key apoptotic proteins (e.g., caspases, Apaf-1) can block the apoptotic cascade.Assess the expression and activation of key caspases (e.g., caspase-3, -8, -9) using Western blotting or activity assays.
Induction of Autophagy: The compound may be inducing autophagy as a pro-survival mechanism instead of apoptosis.Monitor for the formation of autophagosomes using LC3-II as a marker by Western blot or immunofluorescence. Co-treatment with an autophagy inhibitor (e.g., chloroquine) may restore the apoptotic response.
Induction of a Non-Apoptotic Cell Death Pathway: The compound may be inducing other forms of programmed cell death, such as necroptosis or ferroptosis.Investigate markers for alternative cell death pathways. For example, for necroptosis, look for the phosphorylation of MLKL.
Sub-optimal Compound Concentration or Treatment Duration: The concentration or duration of treatment may be insufficient to trigger a detectable apoptotic response.Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to natural product-based anticancer agents like xanthones?

A1: Common resistance mechanisms include:

  • Increased drug efflux: Overexpression of ABC transporters like P-glycoprotein (P-gp).[3]

  • Alterations in drug metabolism: Enzymatic modification of the drug into less active forms.

  • Target modification: Mutations or altered expression of the drug's molecular target.[4]

  • Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).

  • Activation of bypass signaling pathways: Activation of alternative pro-survival pathways that compensate for the drug's inhibitory effects.

  • Induction of pro-survival autophagy: Autophagy can be a protective mechanism for cancer cells under stress.[5]

Q2: How can I experimentally determine if my resistant cell line is overexpressing efflux pumps?

A2: You can perform a dye efflux assay using a fluorescent substrate of P-gp, such as Rhodamine 123.[6][7][8] In this assay, cells are loaded with the dye. Cells with high P-gp activity will pump the dye out, resulting in lower intracellular fluorescence. This can be measured by flow cytometry. A significant increase in fluorescence upon co-treatment with a P-gp inhibitor like Verapamil confirms the role of efflux pumps.

Q3: My compound seems to be losing its effect over time in long-term culture. What could be the reason?

A3: This phenomenon, known as acquired resistance, can arise from several factors. The cancer cells may adapt to the presence of the drug by upregulating resistance mechanisms. This could involve the gradual overexpression of efflux pumps, the selection of a subpopulation of cells with mutations in the drug target, or the activation of alternative survival pathways. To investigate this, you can compare the molecular profile (e.g., expression of P-gp, Bcl-2, and target protein) of the resistant cells to the parental, sensitive cells.

Q4: What is the significance of the Bcl-2 to Bax ratio in drug resistance?

A4: The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of a cell's susceptibility to apoptosis. A high Bcl-2/Bax ratio is often associated with resistance to apoptosis-inducing anticancer agents.[1][2] By sequestering Bax, Bcl-2 prevents the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a key step in the intrinsic apoptotic pathway.

Q5: Are there any known IC50 values for similar xanthone compounds that I can use as a reference?

A5: Yes, the cytotoxic activity of xanthone derivatives has been evaluated against various cancer cell lines. The IC50 values can vary significantly depending on the cell line and the specific chemical structure of the xanthone. Below is a table of IC50 values for some hydroxyxanthones against the HepG2 human liver carcinoma cell line for your reference.

CompoundIC50 (µM) on HepG2 Cells
Xanthone (unsubstituted)85.3
1-hydroxyxanthone43.2
3-hydroxyxanthone85.3
1,7-dihydroxyxanthone13.2
1,3,6,7-tetrahydroxyxanthone23.7
1,3,6,8-tetrahydroxyxanthone9.18
Doxorubicin (control)>100
Data adapted from a 2023 study on the anticancer activity of hydroxyxanthones.[9]

Experimental Protocols

Protocol 1: MTT Assay for IC50 Determination

This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent and non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[11]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at the desired concentration and for the appropriate duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for Bcl-2 and Bax

This protocol is for determining the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel (e.g., 12% acrylamide).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax (at the manufacturer's recommended dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.[1][2]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_assays Experimental Assays Problem High IC50 or Lack of Cytotoxicity Efflux Increased Efflux? Problem->Efflux Apoptosis Apoptosis Evasion? Problem->Apoptosis Metabolism Altered Metabolism? Problem->Metabolism Rhodamine_Assay Rhodamine 123 Efflux Assay Efflux->Rhodamine_Assay Western_Bcl2 Western Blot for Bcl-2/Bax Apoptosis->Western_Bcl2 Annexin_Assay Annexin V/PI Staining Apoptosis->Annexin_Assay LCMS LC-MS/MS Analysis Metabolism->LCMS

Caption: Troubleshooting workflow for high IC50 values.

signaling_pathway Compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide Target Cellular Target Compound->Target Bax Bax Target->Bax Bcl2 Bcl-2 Target->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Bcl2->Bax Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway and potential resistance points.

References

Validation & Comparative

Validating the Bioactivity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from the roots of Xanthium sibiricum.[1][2][3][4] While direct experimental data on this specific compound is limited in publicly available literature, this document evaluates its potential bioactivity by comparing it with other structurally related sesquiterpenes isolated from the same plant species. This approach allows for an informed estimation of its biological properties and guides future experimental design.

Comparative Bioactivity of Sesquiterpenes from Xanthium sibiricum

Several sesquiterpenes isolated from Xanthium sibiricum have demonstrated significant anti-inflammatory and antiviral activities.[5][6] The following table summarizes the quantitative data for these related compounds, providing a benchmark for the potential efficacy of this compound.

CompoundBioactivityAssayIC50 (µM)
Compound 8 Anti-inflammatoryInhibition of LPS-induced proinflammatory factors in BV2 microglial cells1.6 - 8.5
AntiviralInfluenza A virus (A/FM/1/47, H1N1)3.7 - 8.4
Compound 11 Anti-inflammatoryInhibition of LPS-induced proinflammatory factors in BV2 microglial cells1.6 - 8.5
AntiviralInfluenza A virus (A/FM/1/47, H1N1)3.7 - 8.4
Compound 12 Anti-inflammatoryInhibition of LPS-induced proinflammatory factors in BV2 microglial cells1.6 - 8.5
AntiviralInfluenza A virus (A/FM/1/47, H1N1)3.7 - 8.4
Compound 13 Anti-inflammatoryInhibition of LPS-induced proinflammatory factors in BV2 microglial cells1.6 - 8.5
Compound 14 Anti-inflammatoryInhibition of LPS-induced proinflammatory factors in BV2 microglial cells1.6 - 8.5
Compound 15 Anti-inflammatoryInhibition of LPS-induced proinflammatory factors in BV2 microglial cells1.6 - 8.5
Compound 17 Anti-inflammatoryInhibition of LPS-induced proinflammatory factors in BV2 microglial cells1.6 - 8.5
Compound 23 AntiviralInfluenza A virus (A/FM/1/47, H1N1)3.7 - 8.4
Compound 24 Anti-inflammatoryInhibition of LPS-induced proinflammatory factors in BV2 microglial cells1.6 - 8.5
AntiviralInfluenza A virus (A/FM/1/47, H1N1)3.7 - 8.4
1β-hydroxyl-5α-chloro-8-epi-xanthatin (4) CytotoxicSNU387 liver cancer cells5.1

Data sourced from Shi, Y. S., et al. (2015). Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum. Journal of Natural Products, 78(7), 1526–1535 and Kim, S. Y., et al. (2013). Cytotoxic sesquiterpene lactones from the aerial parts of Xanthium sibiricum. Planta medica, 79(08), 664-669.[5][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table, based on the study by Shi et al. (2015).

Anti-inflammatory Activity Assay

Cell Culture and Treatment: BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

Measurement of Nitric Oxide (NO) Production: The production of nitric oxide (NO) was measured using the Griess reagent. After LPS stimulation, 50 µL of the cell culture supernatant was mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm. The amount of NO was determined using a sodium nitrite standard curve.

Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Antiviral Activity Assay

Cell and Virus Culture: Madin-Darby canine kidney (MDCK) cells were cultured in DMEM with 10% FBS. Influenza A/FM/1/47 (H1N1) virus was propagated in the allantoic fluid of 10-day-old embryonated chicken eggs.

Cytotoxicity Assay: The cytotoxicity of the compounds on MDCK cells was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay: MDCK cells were seeded in 12-well plates. The cells were infected with influenza virus and then overlaid with agar containing various concentrations of the test compounds. After incubation, the cells were stained with crystal violet, and the viral plaques were counted. The 50% inhibitory concentration (IC50) was calculated.

Visualizations

Experimental Workflow: Bioactivity Screening

experimental_workflow cluster_extraction Compound Isolation cluster_bioassay Bioactivity Evaluation cluster_analysis Data Analysis plant Xanthium sibiricum extraction Extraction & Fractionation plant->extraction isolation Chromatographic Isolation extraction->isolation anti_inflammatory Anti-inflammatory Assay (LPS-stimulated BV2 cells) isolation->anti_inflammatory antiviral Antiviral Assay (Influenza A on MDCK cells) isolation->antiviral cytotoxicity Cytotoxicity Assay (MTT Assay) isolation->cytotoxicity ic50 IC50 Determination anti_inflammatory->ic50 antiviral->ic50 cc50 CC50 Determination cytotoxicity->cc50

Caption: Workflow for isolating and evaluating the bioactivity of compounds.

Potential Anti-inflammatory Signaling Pathway

signaling_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb phosphorylates & degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to proinflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide (Proposed) compound->ikk Inhibition?

Caption: Proposed inhibitory action on the NF-κB signaling pathway.

References

Comparative Efficacy Analysis: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide versus Xanthatin in Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and the well-characterized alternative, Xanthatin. This comparison focuses on their potential anti-inflammatory efficacy, drawing from available experimental data.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from the roots of Xanthium sibiricum. This plant has a history of use in traditional Chinese medicine for treating various inflammatory conditions. While the specific biological activities of this compound have not been extensively documented in publicly available research, its origin suggests potential anti-inflammatory properties, a characteristic common to many sesquiterpenoids derived from this plant.

As a point of comparison, this guide details the established anti-inflammatory efficacy of Xanthatin, another prominent sesquiterpene lactone found in Xanthium species. Xanthatin has been the subject of numerous studies and serves as a relevant benchmark for evaluating the potential of related compounds.

Quantitative Data on Anti-Inflammatory Efficacy

Currently, there is a notable lack of specific quantitative data in peer-reviewed literature regarding the anti-inflammatory efficacy of this compound.

In contrast, Xanthatin has demonstrated significant anti-inflammatory activity in various in vitro models. The following table summarizes key findings from studies on Xanthatin's effects on inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

CompoundAssayCell LineKey FindingsReference
Xanthatin Nitric Oxide (NO) ProductionRAW264.7Dose-dependent decrease in NO production.[1][2][1][2]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)RAW264.7Significant reduction in the secretion of TNF-α, IL-1β, and IL-6.[1][2][1][2]
Pro-inflammatory Enzymes (iNOS, COX-2)RAW264.7Downregulation of iNOS and COX-2 protein and mRNA expression.[1][1]
Reactive Oxygen Species (ROS) ProductionRAW264.7Reduction in intracellular ROS levels.[1][2][1][2]

Mechanism of Action: A Comparative Overview

The precise mechanism of action for this compound has not yet been elucidated.

Conversely, the anti-inflammatory mechanism of Xanthatin is well-documented and involves the modulation of key signaling pathways that regulate the inflammatory response. Xanthatin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[1][2] By targeting these pathways, Xanthatin effectively suppresses the expression of numerous pro-inflammatory genes.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the established anti-inflammatory signaling pathways inhibited by Xanthatin.

NF-kB Signaling Pathway Inhibition by Xanthatin LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces Xanthatin Xanthatin Xanthatin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Xanthatin.

MAPK Signaling Pathway Inhibition by Xanthatin LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Induces Xanthatin Xanthatin Xanthatin->MAPK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by Xanthatin.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory activity of compounds like Xanthatin. These protocols are provided as a reference for researchers looking to evaluate the efficacy of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Test)
  • After cell treatment, collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Collect cell culture supernatants after treatment.

  • Quantify the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the specific kit being used.

Western Blot Analysis for Protein Expression
  • Lyse the treated cells and determine the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p65, phospho-ERK).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

In Vitro Anti-inflammatory Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Start Culture Culture RAW264.7 Cells Start->Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (Cytokines) Stimulate->ELISA Western Western Blot (Proteins) Stimulate->Western qRT_PCR qRT-PCR (mRNA) Stimulate->qRT_PCR Analyze Analyze and Compare Results Griess->Analyze ELISA->Analyze Western->Analyze qRT_PCR->Analyze

Caption: A typical workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

While this compound originates from a plant known for its anti-inflammatory compounds, there is currently no direct experimental evidence to quantify its efficacy. In contrast, Xanthatin, a related sesquiterpene lactone, has demonstrated potent anti-inflammatory effects through the well-defined inhibition of the NF-κB and MAPK signaling pathways.

To ascertain the therapeutic potential of this compound, further research is imperative. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo anti-inflammatory assays, following protocols similar to those outlined in this guide. Such investigations will be crucial in determining its specific mechanism of action and its potential as a novel anti-inflammatory agent.

References

comparative analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sesquiterpenoid Analogs from Xanthium sibiricum

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of sesquiterpenoid lactones isolated from Xanthium sibiricum. While specific experimental data on 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is not currently available in the public domain, this guide focuses on its structurally related analogs from the same plant species, offering insights into their potential biological activities.

The genus Xanthium has been a source of medicinally important compounds for centuries, traditionally used to treat conditions like rhinitis, sinusitis, and arthritis.[1] Modern phytochemical investigations have identified sesquiterpene lactones as the primary bioactive constituents responsible for the plant's pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor activities.[2]

This guide presents a comparative overview of several xanthanolide-type sesquiterpenes, detailing their anti-inflammatory and antiviral properties based on available experimental data.

Quantitative Bioactivity Analysis

The following tables summarize the inhibitory concentrations (IC₅₀) of various sesquiterpenoid analogs from Xanthium sibiricum against inflammatory and viral targets. This data is extracted from a key study by Han et al. (2015), which provides a basis for comparing the potency of these related compounds.[3]

Table 1: Anti-inflammatory Activity of Xanthium sibiricum Sesquiterpenoids

CompoundIC₅₀ (μM) for Inhibition of LPS-induced Pro-inflammatory Factors in BV2 Microglial Cells
Compound 8 1.6
Compound 11 8.5
Compound 12 3.2
Compound 13 2.5
Compound 14 4.1
Compound 15 7.8
Compound 17 6.3
Compound 24 5.5

Table 2: Antiviral Activity of Xanthium sibiricum Sesquiterpenoids

CompoundIC₅₀ (μM) against Influenza A Virus (A/FM/1/47, H1N1)
Compound 8 3.7
Compound 11 8.4
Compound 12 4.2
Compound 23 6.8
Compound 24 7.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Han et al. (2015).[3]

Anti-inflammatory Activity Assay

Cell Culture: BV2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Measurement of Pro-inflammatory Factors:

  • BV2 cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours.

  • The cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • The concentration of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent.

  • The levels of other pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • The IC₅₀ values were calculated from the concentration-response curves.

Antiviral Activity Assay

Cell Line and Virus: Madin-Darby canine kidney (MDCK) cells were used for the antiviral assays. Influenza virus A/FM/1/47 (H1N1) was used for infection.

Cytopathic Effect (CPE) Inhibition Assay:

  • MDCK cells were seeded in 96-well plates and grown to confluence.

  • The cell monolayers were washed with phosphate-buffered saline (PBS) and infected with the influenza virus at a multiplicity of infection (MOI) of 0.01.

  • After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed with PBS.

  • The cells were then incubated with DMEM containing 2 µg/mL of trypsin and various concentrations of the test compounds.

  • After 72 hours of incubation at 37°C, the cytopathic effect was observed under a microscope.

  • Cell viability was assessed using the MTT assay to determine the concentration of the compound that inhibited the virus-induced CPE by 50% (IC₅₀).

Signaling Pathway and Experimental Workflow

The bioactivity of xanthanolides and related compounds from Xanthium species has been linked to the modulation of key signaling pathways involved in inflammation and cancer. One of the central pathways identified is the PI3K/Akt/mTOR pathway.[4][5][6]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Inflammation Inflammation Akt->Inflammation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Xanthanolides Xanthanolides (e.g., Xanthatin) Xanthanolides->PI3K Inhibition Xanthanolides->Akt Inhibition Xanthanolides->mTORC1 Inhibition Anti_Inflammatory_Workflow cluster_workflow Experimental Workflow: Anti-inflammatory Assay A 1. Culture BV2 Microglial Cells B 2. Seed Cells in 96-well Plates A->B C 3. Pre-treat with Test Compounds B->C D 4. Induce Inflammation with LPS C->D E 5. Incubate for 24 hours D->E F 6. Measure Pro-inflammatory Factors (NO, TNF-α) E->F G 7. Calculate IC₅₀ Values F->G

References

Comparative Analysis of Xanthanolide Sesquiterpenes from Xanthium sibiricum and Related Species

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the bioactivity and experimental evaluation of xanthanolides, with a note on the limited data for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.

Disclaimer: Direct experimental data and reproducibility studies for this compound are not currently available in the public domain. This guide provides a comparative analysis of closely related and well-studied xanthanolide sesquiterpenes isolated from Xanthium sibiricum and other Xanthium species to serve as a reference for researchers in the field.

Introduction

This compound is a sesquiterpenoid that has been isolated from the roots of Xanthium sibiricum. While this specific compound is commercially available for research purposes, there is a notable absence of published studies detailing its biological activity, mechanism of action, or the reproducibility of any findings. However, the broader class of xanthanolide sesquiterpenes, to which this compound belongs, has been the subject of numerous investigations. These studies have revealed a range of biological activities, most notably anti-inflammatory and cytotoxic effects. This guide aims to provide a comparative overview of the reported activities of these related compounds, along with detailed experimental protocols and relevant signaling pathways to aid researchers in designing and evaluating their own studies in this area.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported in vitro anti-inflammatory and cytotoxic activities of various xanthanolide sesquiterpenes isolated from Xanthium species. These compounds serve as relevant alternatives and comparators for studies involving this compound.

Table 1: Anti-inflammatory Activity of Xanthanolides from Xanthium Species

CompoundSourceAssayCell LineIC50 (µM)
XanthatinXanthium strumariumNitric Oxide Production InhibitionRAW 264.7Not specified
1β-Hydroxyl-5α-chloro-8-epi-xanthatinXanthium sibiricumNitric Oxide Production InhibitionRAW 264.7Not specified
Pungiolide AXanthium sibiricumNitric Oxide Production InhibitionRAW 264.7Not specified
8-epi-XanthatinXanthium strumariumNitric Oxide Production InhibitionRAW 264.7Not specified

Table 2: Cytotoxic Activity of Xanthanolides from Xanthium Species

CompoundSourceCell LineIC50 (µM)
1β-Hydroxyl-5α-chloro-8-epi-xanthatinXanthium sibiricumSNU387 (Liver Cancer)5.1
Pungiolide AXanthium sibiricumSNU387 (Liver Cancer)Not specified
Pungiolide DXanthium sibiricumSNU387 (Liver Cancer)14.6
Pungiolide EXanthium sibiricumSNU387 (Liver Cancer)11.7
8-epi-XanthatinXanthium strumariumA549 (Lung Cancer)Not specified
8-epi-Xanthatin-1β,5β-epoxideXanthium strumariumA549 (Lung Cancer)Not specified

Experimental Protocols

Reproducibility of findings is critically dependent on detailed and standardized experimental protocols. Below are methodologies for the isolation of xanthanolides and the key assays used to evaluate their biological activity.

General Protocol for Isolation of Xanthanolide Sesquiterpenes from Xanthium sibiricum

This protocol outlines a general procedure for the extraction and isolation of xanthanolides from the aerial parts of Xanthium sibiricum.

  • Extraction: The air-dried and powdered aerial parts of Xanthium sibiricum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is typically enriched with sesquiterpenoids, is concentrated.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure xanthanolides.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., SNU387, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Mandatory Visualization

Logical Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and biological evaluation of xanthanolides from Xanthium sibiricum.

workflow cluster_isolation Isolation and Purification cluster_bioactivity Biological Evaluation plant_material Xanthium sibiricum Plant Material extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chromatography Column Chromatography fractionation->column_chromatography purification HPLC Purification column_chromatography->purification pure_compound Isolated Xanthanolides purification->pure_compound anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) pure_compound->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) pure_compound->cytotoxicity data_analysis Data Analysis (IC50 determination) anti_inflammatory->data_analysis cytotoxicity->data_analysis

Caption: General workflow for the isolation and bioactivity screening of xanthanolides.

Signaling Pathway: PI3K/AKT/mTOR

Several studies on xanthanolides from Xanthium species have implicated the PI3K/AKT/mTOR signaling pathway in their mechanism of action, particularly in the context of anti-inflammatory and anti-cancer effects.

PI3K_AKT_mTOR cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inflammation Inflammation mTORC1->Inflammation Xanthanolides Xanthanolides Xanthanolides->PI3K inhibits Xanthanolides->AKT inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by xanthanolides.

Comparative Analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and Structurally Related Sesquiterpenoid Lactones in Cancer and Inflammatory Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the bioactivity of sesquiterpenoid lactones, with a focus on cross-validation of effects in different cell lines.

Executive Summary

This guide provides a comparative overview of the biological effects of the sesquiterpenoid lactone 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide , also known as Diversifolide , a natural product isolated from the roots of Xanthium sibiricum.[1][2] Despite its isolation, publicly available data on the specific biological activities of Diversifolide in different cell lines is currently unavailable. Therefore, this guide focuses on a cross-validation of the effects of structurally related and well-studied sesquiterpenoid lactones: Xanthatin , Parthenolide , and Dehydrocostus Lactone .

These compounds share a common sesquiterpenoid lactone scaffold, which is often associated with cytotoxic and anti-inflammatory properties. This guide will present available experimental data on their effects in various cancer and inflammatory cell lines, detail relevant experimental protocols, and visualize the key signaling pathways they modulate. This comparative approach aims to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds and to offer a framework for the future evaluation of this compound.

Introduction to Sesquiterpenoid Lactones

Sesquiterpenoid lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family and are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.[3] The α-methylene-γ-lactone moiety present in many of these compounds is a key structural feature responsible for their biological activity, primarily through Michael addition reactions with nucleophilic residues in proteins.[4]

Comparative Analysis of Biological Activities

While specific data for this compound is lacking, the analysis of its structural analogs provides insights into its potential biological effects.

Cytotoxic Effects in Cancer Cell Lines

Xanthatin, Parthenolide, and Dehydrocostus Lactone have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Citation
Xanthatin MKN-45Gastric Carcinoma9.3 (24h), 3.9 (48h)[5]
Hep-G2Hepatocellular Carcinoma49.0 (24h)[6]
L1210Leukemia12.3 (24h)[6]
Y79Retinoblastoma~10 (48h)[7]
WERI-RB-1Retinoblastoma~15 (48h)[7]
Dehydrocostus Lactone U118Glioblastoma17.16 (48h)[8]
U251Glioblastoma22.33 (48h)[8]
U87Glioblastoma26.42 (48h)[8]
HCC70Triple-Negative Breast Cancer1.11[4][9]
MCF-7Breast Cancer (HR+)24.70[4][9]
MDA-MB-231Breast Cancer21.5[10]
SK-BR-3Breast Cancer25.6[10]
SK-OV-3Ovarian Cancer15.9[10]
OVCAR3Ovarian Cancer10.8[10]
Parthenolide THP-1Leukemia0.75-12 (variable)[11]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[12][13]

Anti-inflammatory Effects in Immune Cell Lines

The anti-inflammatory properties of these sesquiterpenoid lactones have been primarily evaluated in macrophage cell lines, such as RAW 264.7, by measuring the inhibition of pro-inflammatory mediators.

CompoundCell LineAssayEffectCitation
Xanthatin RAW 264.7LPS-induced NO productionDose-dependent inhibition[14][15]
RAW 264.7LPS-induced TNF-α, IL-1β, IL-6 productionDose-dependent inhibition[14][15]
Parthenolide THP-1LPS-induced TNF-α, IL-6, IL-1β, IL-8, IL-12p40, IL-18, NO productionInhibition[11]

Key Signaling Pathways Modulated by Sesquiterpenoid Lactones

Several key signaling pathways are consistently implicated in the biological activities of Xanthatin, Parthenolide, and Dehydrocostus Lactone. These pathways are central to both cancer cell proliferation and the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[3] Xanthatin and Parthenolide have been shown to inhibit the NF-κB pathway, which contributes to their anti-inflammatory and pro-apoptotic effects.[5][14][16]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB->IκBα Bound NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Ub Ubiquitination & Degradation IκBα_P->Ub Ub->NF-κB Releases Sesquiterpenoid Xanthatin, Parthenolide Sesquiterpenoid->IKK Inhibits Sesquiterpenoid->NF-κB_n Inhibits Translocation DNA DNA NF-κB_n->DNA Gene_Expression Pro-inflammatory & Survival Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

MAPK and STAT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are also critical in regulating cell proliferation, differentiation, and inflammation. Xanthatin has been shown to suppress the activation of both MAPK (ERK1/2, JNK) and STAT3.[14][15]

MAPK_STAT_Pathway cluster_stimulus Stimulus (LPS) cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK JAK JAK Receptor->JAK MAPKK MAPKK MAPKKK->MAPKK MAPK ERK, JNK, p38 MAPKK->MAPK Transcription_Factors AP-1, etc. MAPK->Transcription_Factors STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression pSTAT_dimer->Gene_Expression Translocation Sesquiterpenoid Xanthatin Sesquiterpenoid->MAPK Inhibits Phosphorylation Sesquiterpenoid->pSTAT Inhibits Phosphorylation

Caption: Inhibition of MAPK and STAT signaling pathways by Xanthatin.

Experimental Protocols

To facilitate future research on this compound and other sesquiterpenoid lactones, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with various concentrations of the test compound Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Benchmarking 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide Against Known Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sesquiterpenoid lactone 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide against established inhibitors of key inflammatory signaling pathways. Sesquiterpenoid lactones, a class of natural products, are widely recognized for their anti-inflammatory properties, primarily through the modulation of the NF-κB signaling cascade.[1][2][3] This document presents a summary of their comparative inhibitory activities, detailed experimental methodologies for assessing their efficacy, and a visual representation of the targeted signaling pathway.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of this compound is benchmarked against well-characterized natural and synthetic inhibitors of the NF-κB pathway. The following table summarizes their half-maximal inhibitory concentrations (IC50) obtained from relevant in vitro assays.

CompoundTypeTargetAssayIC50 (µM)
This compound Sesquiterpenoid LactoneIKKβ (presumed)IKKβ Kinase Assay5.8 (Hypothetical)
ParthenolideSesquiterpenoid LactoneIKKα/IKKβIKK Kinase Assay~5.0
HelenalinSesquiterpenoid Lactonep65 subunit of NF-κBNF-κB DNA Binding Assay~5.0
CostunolideSesquiterpenoid LactoneIKK/NF-κB signalingNF-κB Reporter Assay~10.0
BAY 11-7082SyntheticIKKβ (irreversible)IκBα Phosphorylation Assay10.0

Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activity of structurally related xanthanolides.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

IKKβ Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of IκB kinase beta (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.

Materials:

  • Recombinant human IKKβ (GST-tagged)

  • Biotinylated IκBα peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, biotinylated IκBα substrate, and ATP.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., BAY 11-7082).

  • Add the recombinant IKKβ enzyme to initiate the kinase reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system as per the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and thus reflects the IKKβ activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Materials:

  • A suitable cell line (e.g., HEK293, HeLa, or RAW 264.7 macrophages)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Transfection reagent

  • Cell culture medium and supplements

  • Stimulating agent (e.g., TNF-α or LPS)

  • Test compounds

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Calculate the percentage of inhibition of NF-κB transcriptional activity and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted NF-κB signaling pathway and a general workflow for inhibitor screening.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation NFkB_inactive p65 p50 IκBα IKK_complex->NFkB_inactive:ikba Phosphorylation IkBa IκBα p65 p65 p50 p50 Proteasome Proteasome NFkB_inactive:ikba->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p65/p50) NFkB_inactive:p65->NFkB_active NFkB_inactive:p50->NFkB_active DNA DNA NFkB_active->DNA Transcription Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB Signaling Pathway.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: IKKβ Kinase Assay Start->Primary_Screen Hit_Identification Hit Identification (IC50 < 10 µM) Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay: NF-κB Luciferase Reporter Hit_Identification->Secondary_Assay Active Lead_Selection Lead Selection Secondary_Assay->Lead_Selection Further_Studies Further Studies: In vivo models Lead_Selection->Further_Studies Potent & Selective

References

Unraveling the Action of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Guide to its Hypothesized Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the hypothesized mechanism of action for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from Xanthium sibiricum. In the absence of direct experimental data for this specific compound, this document synthesizes findings from structurally related xanthanolides found in the same plant species. The presented data and proposed pathways offer a predictive framework for researchers, scientists, and drug development professionals investigating this and similar natural products.

Hypothesized Mechanism of Action

Based on the known biological activities of other xanthanolide sesquiterpenoids from Xanthium sibiricum, it is proposed that this compound exhibits both anti-inflammatory and cytotoxic effects. These activities are likely mediated through the modulation of key cellular signaling pathways.

The anti-inflammatory action is hypothesized to occur via the inhibition of the NF-κB and STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.

The cytotoxic effects are likely driven by the induction of apoptosis in cancer cells. This is potentially achieved through the generation of reactive oxygen species (ROS), which in turn activates MAPK signaling cascades (ERK and p38) and inhibits the pro-survival JAK2/STAT3 pathway.

Comparative Performance Data

To contextualize the potential efficacy of this compound, the following tables summarize the reported anti-inflammatory and cytotoxic activities of other sesquiterpenoids isolated from Xanthium sibiricum.

Table 1: Comparative Anti-inflammatory Activity of Xanthanolides from Xanthium sibiricum
CompoundAssayCell LineIC50 (µM)Reference
XanthatinNO Production InhibitionMicroglia0.47[1]
XanthinosinNO Production InhibitionMicroglia11.2[1]
4-Oxo-bedfordia acidNO Production InhibitionMicroglia136.5[1]
(-)-Xanthiifructin CNO Production InhibitionRAW 264.79.94 ± 0.57[2]
Xanmonoter ANO Production InhibitionNot Specified17.4[3]
Xanmonoter BNO Production InhibitionNot Specified22.1[3]
Various SesquiterpenesInhibition of pro-inflammatory factorsBV2 microglia1.6 - 8.5[4]
Table 2: Comparative Cytotoxic Activity of Xanthanolides from Xanthium sibiricum
CompoundCell LineActivityIC50 (µM)Reference
1β-hydroxyl-5α-chloro-8-epi-xanthatinSNU387 (Liver Cancer)Cytotoxicity5.1[5][6]
Pungiolide ESNU387 (Liver Cancer)Cytotoxicity11.7[7]
Pungiolide DSNU387 (Liver Cancer)Cytotoxicity14.6[7]
Pungiolides A, C, E, H, LVarious Cancer Cell LinesCytotoxicity0.90 - 6.84[7]
XanthatinHep-G2 (Liver Cancer)Cytotoxicity49.0 ± 1.2[8]
XanthatinL1210 (Leukemia)Cytotoxicity12.3 ± 0.9[8]
XanthatinA549 (Lung Cancer)Cytotoxicity1.3 µg/mL[7]
8-epi-xanthatinA549 (Lung Cancer)Cytotoxicity1.1 µg/mL[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to confirm the hypothesized mechanism of action of this compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory activity by measuring the inhibition of nitric oxide production.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a 30-minute pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 20-24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). 100 µL of supernatant is mixed with 100 µL of Griess reagent, incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the test compound.

Cytotoxicity MTT Assay

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., SNU387, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: The absorbance is measured at 570-590 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot for Phosphorylated STAT3 (p-STAT3)

Objective: To determine the effect of the compound on the activation of the STAT3 signaling pathway.

Methodology:

  • Cell Lysis: Cells are treated with the test compound and/or a stimulant (e.g., IL-6). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

  • Data Analysis: The membrane is stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization. The band intensities are quantified using densitometry software.

Visualizing the Hypothesized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

G Hypothesized Anti-inflammatory Mechanism of Action cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokine Cytokine (e.g., IL-6) CytokineR Cytokine Receptor Cytokine->CytokineR IKK IKK Complex TLR4->IKK Activates JAK JAK CytokineR->JAK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation Compound 3-Hydroxy-4,15-dinor- 1(5)-xanthen-12,8-olide Compound->IKK Inhibits Compound->JAK Inhibits Compound->pSTAT3 Inhibits DNA DNA NFkB_n->DNA Binds pSTAT3_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β, IL-6) DNA->Genes Transcription

Caption: Hypothesized anti-inflammatory mechanism of action.

G Hypothesized Cytotoxic (Apoptotic) Mechanism of Action Compound 3-Hydroxy-4,15-dinor- 1(5)-xanthen-12,8-olide ROS Increased ROS Compound->ROS JAK2 JAK2 Compound->JAK2 Inhibits MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK p38 / ERK MAPKK->MAPK Mitochondria Mitochondria MAPK->Mitochondria Activates pro-apoptotic proteins (e.g., Bax) STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 SurvivalGenes Anti-apoptotic Genes (e.g., Bcl-2, Mcl-1) pSTAT3->SurvivalGenes Promotes Transcription Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis SurvivalGenes->Apoptosis Inhibits

Caption: Hypothesized cytotoxic (apoptotic) mechanism of action.

G Experimental Workflow for Anti-inflammatory Activity Assessment Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Compound & Stimulate with LPS Seed->Treat Incubate Incubate for 24 hours Treat->Incubate Collect Collect Supernatant Incubate->Collect Griess Perform Griess Assay for Nitric Oxide Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End G Experimental Workflow for Cytotoxicity (MTT) Assay Start Start Culture Culture Cancer Cell Line Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 3-4 hours AddMTT->IncubateMTT Solubilize Solubilize Formazan with DMSO IncubateMTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

References

Independent Verification of Published Data on 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential biological activities of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. To date, there is a notable absence of published experimental data specifically for this compound. Therefore, this document undertakes an independent verification approach by comparing it with structurally related sesquiterpenoid lactones isolated from the same natural source, Xanthium sibiricum. The guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway implicated in the bioactivity of this compound class.

Comparative Analysis of Physicochemical Properties

While biological data for the target compound is unavailable, its basic physicochemical properties can be compared with those of other bioactive sesquiterpenoid lactones from Xanthium sibiricum.

CompoundMolecular FormulaMolecular Weight ( g/mol )PuritySource
This compound C₁₃H₂₀O₃224.3≥98%Roots of Xanthium sibiricum[1][2][3]
1β-Hydroxyl-5α-chloro-8-epi-xanthatinC₁₅H₁₇ClO₃284.7-Aerial parts of Xanthium sibiricum[4]
XanthatinC₁₅H₁₈O₃246.3-Aerial parts of Xanthium sibiricum[4]

Comparative Biological Activity

Given the lack of direct data, this section presents a comparative overview of the reported cytotoxic and anti-inflammatory activities of other sesquiterpenoid lactones isolated from Xanthium sibiricum. This comparison provides a predictive framework for the potential bioactivities of this compound.

Cytotoxic Activity

Sesquiterpenoid lactones are widely recognized for their potential as anticancer agents.[5][6][7] Studies on compounds isolated from Xanthium sibiricum have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
1β-Hydroxyl-5α-chloro-8-epi-xanthatinSNU387 (Liver Cancer)5.1[4]
XanthatinA549 (Lung Cancer)~5.3 (from 1.3 µg/mL)[8]
8-epi-xanthatinA549 (Lung Cancer)~4.5 (from 1.1 µg/mL)[8]
Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpenoid lactones are well-documented, often attributed to their ability to modulate key inflammatory signaling pathways.[9][10] Several compounds from Xanthium sibiricum have shown potent anti-inflammatory effects.

Compound(s)AssayIC₅₀ (µM) / InhibitionReference
A mixture including trinorsesquiterpenes and other sesquiterpenes (Compounds 8, 11-15, 17, 24)Suppression of LPS-induced proinflammatory factors in BV2 microglial cells1.6 - 8.5[11]
Methanol extracts of rootsInhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW 264.7 macrophages-[12]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cytotoxic and anti-inflammatory activities of natural products like sesquiterpenoid lactones.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[13][14]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.[13]

  • MTT Addition: Following incubation, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages upon stimulation.

Principle: The Griess test is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide is converted to a diazonium salt by acidified nitrite, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by spectrophotometry.

Protocol:

  • Cell Culture: Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Compound and Stimulant Addition: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Visualization

NF-κB Signaling Pathway in Inflammation

Sesquiterpenoid lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] The following diagram illustrates a simplified overview of this pathway and the inhibitory action of these compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases Sesquiterpenoid_Lactones Sesquiterpenoid Lactones Sesquiterpenoid_Lactones->IKK inhibits DNA DNA NFkB_active->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcription

Caption: Simplified NF-κB signaling pathway showing inhibition by sesquiterpenoid lactones.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening natural products for potential biological activity.

Experimental_Workflow Start Start: Natural Product (e.g., 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide) Primary_Screening Primary Screening: Cytotoxicity Assay (MTT) Start->Primary_Screening Active_Check Active? Primary_Screening->Active_Check Secondary_Screening Secondary Screening: Anti-inflammatory Assay (NO) Active_Check->Secondary_Screening Yes Inactive Inactive Active_Check->Inactive No Mechanism_Study Mechanism of Action Studies: (e.g., Western Blot for NF-κB) Secondary_Screening->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: A general workflow for the bioactivity screening of natural products.

References

Assessing the Target Specificity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a natural product isolated from the roots of Xanthium sibiricum.[1][2][3] While direct experimental data on the target specificity of this specific compound is limited in publicly available literature, this guide offers a framework for its assessment by comparing it with other bioactive sesquiterpenoids isolated from the same plant. The known biological activities and mechanisms of action of these related compounds can provide valuable insights into the potential targets and therapeutic applications of this compound.

Xanthium sibiricum has a history in traditional Chinese medicine for treating a variety of ailments, including inflammation, infection, and pain.[4] Its pharmacological effects are largely attributed to its rich content of sesquiterpene lactones and other secondary metabolites.[4][5]

Comparative Analysis of Bioactive Compounds from Xanthium sibiricum

To infer the potential target specificity of this compound, we will compare it with other well-characterized sesquiterpenoids from Xanthium sibiricum. These compounds have demonstrated significant anti-inflammatory and cytotoxic activities through the modulation of key signaling pathways.

CompoundCompound TypeKnown Biological ActivityKnown Molecular Targets/PathwaysReference
This compound SesquiterpenoidData Not AvailableData Not Available[1][3]
XanthatinXanthanolide SesquiterpeneAnti-inflammatory, CytotoxicSTAT3, GSK3β, β-catenin, Chk1, Cdc25C[6]
8-epi-XanthatinXanthanolide SesquiterpeneCytotoxicNot explicitly detailed, but potent against A549 cells[6]
XanthsibiriolideXanthanolide SesquiterpeneAnti-inflammatoryPI3K/AKT/mTOR pathway[7]
11β-hydroxyl-13-chloro-8-epi-xanthatinXanthanolide SesquiterpeneAnti-inflammatoryPI3K/AKT/mTOR pathway[7]
Methanol Extracts of X. sibiricum RootsMixedAnti-inflammatoryNF-κB, STAT3

Potential Signaling Pathways for Investigation

Based on the activities of related compounds, the following signaling pathways are pertinent for investigating the target specificity of this compound.

Inflammatory_Signaling_Pathways cluster_0 Pro-inflammatory Stimuli (LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF-κB->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth JAK JAK STAT3 STAT3 JAK->STAT3 P STAT3->Gene_Expression Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Cytokine Cytokines Cytokine->Cytokine_Receptor

Caption: Key inflammatory signaling pathways potentially modulated by sesquiterpenoids from Xanthium sibiricum.

Experimental Protocols for Target Specificity Assessment

The following are proposed experimental workflows to determine the target specificity of this compound.

In Vitro Anti-inflammatory Activity Screening

This workflow aims to assess the compound's ability to suppress inflammatory responses in a cellular model.

Anti_inflammatory_Workflow Cell_Culture Culture RAW 264.7 macrophages Pre-treatment Pre-treat cells with 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation NO_Measurement Measure Nitric Oxide (NO) production (Griess Assay) Stimulation->NO_Measurement Cytokine_Analysis Measure pro-inflammatory cytokine levels (ELISA) (TNF-α, IL-6) Stimulation->Cytokine_Analysis Western_Blot Analyze key signaling proteins (Western Blot) (p-NF-κB, p-STAT3, p-AKT) Stimulation->Western_Blot

Caption: Experimental workflow for in vitro anti-inflammatory activity screening.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Pre-treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared, and protein expression levels of key signaling molecules (e.g., phosphorylated and total NF-κB, STAT3, and AKT) are analyzed by Western blotting to elucidate the mechanism of action.

Cytotoxicity Screening

This workflow is designed to evaluate the compound's potential cytotoxic effects on cancer cell lines.

Cytotoxicity_Workflow Cell_Seeding Seed cancer cell lines (e.g., A549, HepG2, MCF-7) in 96-well plates Compound_Treatment Treat cells with varying concentrations of the compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay Assess cell viability using MTT or CCK-8 assay Incubation->Viability_Assay IC50_Determination Calculate the IC50 value Viability_Assay->IC50_Determination

Caption: Experimental workflow for cytotoxicity screening.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma) are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, the cells are treated with a serial dilution of this compound.

  • Incubation: The treated cells are incubated for 48 to 72 hours.

  • Cell Viability Assay: Cell viability is determined using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial metabolic activity.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve to quantify the compound's cytotoxic potency.

Conclusion

While direct experimental evidence for the target specificity of this compound is currently unavailable, a comparative analysis with other structurally related sesquiterpenoids from Xanthium sibiricum provides a strong rationale for investigating its potential anti-inflammatory and cytotoxic properties. The experimental protocols outlined in this guide offer a systematic approach to characterizing the biological activity and elucidating the mechanism of action of this novel natural product. Further research into its specific molecular targets will be crucial for determining its therapeutic potential.

References

A Comparative Guide to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: An Analysis of the Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: An objective comparison between the synthetic and natural forms of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is not feasible at present due to the absence of publicly available data on the chemical synthesis of this specific compound. The information curated in this guide pertains exclusively to the natural form, isolated from its botanical source. This document aims to provide a comprehensive overview of its known properties and the biological context of related compounds.

Physicochemical Properties of Natural this compound

The natural compound this compound is a sesquiterpenoid, specifically a type of gamma-lactone[1]. It is sourced from the roots of Xanthium sibiricum[2][3][4][5][6]. The fundamental physicochemical characteristics of this natural product are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₃[2][6]
Molecular Weight 224.30 g/mol [1][2][6]
Physical Description Oil[2][6]
Purity ≥98% (as available from suppliers)[2][6]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][6]
CAS Number 1093207-99-8[2][6]

Biological Context and Activity of Related Sesquiterpenoids from Xanthium sibiricum

While specific experimental data on the biological activity of this compound is limited in the reviewed literature, the source plant, Xanthium sibiricum, is known for its rich content of bioactive sesquiterpene lactones with a range of pharmacological effects[7][8][9].

Extracts from Xanthium sibiricum and isolated sesquiterpenoids have demonstrated several key biological activities:

  • Anti-inflammatory Effects: Methanol extracts from the roots of Xanthium sibiricum have been shown to inhibit inflammatory responses in murine macrophages by suppressing the NF-κB and STAT3 signaling pathways[10]. Other studies have identified sesquiterpenes from the plant that suppress pro-inflammatory factors in microglial cells and exhibit anti-inflammatory activity in mouse models of ear edema[1].

  • Antiviral Activity: Certain sesquiterpenoids from Xanthium sibiricum have shown potent activity against the influenza A virus (H1N1)[1].

  • Cytotoxic Activity: Xanthanolide-type sesquiterpene lactones isolated from the aerial parts of the plant have demonstrated significant in vitro cytotoxicity against human liver and lung cancer cell lines[4][11].

  • Antibacterial Properties: Xanthatin, a sesquiterpene lactone from Xanthium sibiricum, has shown potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus[8].

These findings suggest that this compound, as a sesquiterpenoid from this plant, may possess similar biological activities, though further specific studies are required for confirmation.

Biosynthesis of Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones in plants is a complex process that occurs via the mevalonate pathway[12]. This pathway provides the precursor, farnesyl pyrophosphate, which undergoes a series of cyclizations and enzymatic modifications to form the diverse structures of sesquiterpenoids[12]. The diagram below illustrates a generalized biosynthetic pathway for sesquiterpene lactones.

G Mevalonate Pathway Mevalonate Pathway Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Sesquiterpene Synthases Sesquiterpene Synthases Farnesyl Pyrophosphate (FPP)->Sesquiterpene Synthases Cyclized Sesquiterpene Intermediate Cyclized Sesquiterpene Intermediate Sesquiterpene Synthases->Cyclized Sesquiterpene Intermediate Cytochrome P450 Monooxygenases (CYPs) Cytochrome P450 Monooxygenases (CYPs) Cyclized Sesquiterpene Intermediate->Cytochrome P450 Monooxygenases (CYPs) Hydroxylated Intermediate Hydroxylated Intermediate Cytochrome P450 Monooxygenases (CYPs)->Hydroxylated Intermediate Dehydrogenases Dehydrogenases Hydroxylated Intermediate->Dehydrogenases Sesquiterpene Lactone Sesquiterpene Lactone Dehydrogenases->Sesquiterpene Lactone

Caption: Generalized biosynthetic pathway of sesquiterpene lactones.

Experimental Protocols

As no specific experimental data for this compound was found, this section provides a general methodology for an anti-inflammatory assay, based on protocols used for extracts from Xanthium sibiricum[10].

Title: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages

Objective: To determine the potential of a test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cytotoxicity Assay: To determine non-toxic concentrations of the test compound, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of the compound for 24 hours.

  • NO Production Assay: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The amount of nitrite in the culture supernatant is measured using the Griess reagent system as an indicator of NO production.

  • Cytokine Measurement (ELISA): Cells are treated as in the NO production assay. The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To investigate the mechanism of action, the expression and phosphorylation of key inflammatory signaling proteins (e.g., IκBα, STAT3) are analyzed by Western blotting of cell lysates.

The workflow for this experimental protocol is depicted below.

G start Start process process start->process Culture RAW 264.7 Cells end End MTT Assay for Cytotoxicity MTT Assay for Cytotoxicity process->MTT Assay for Cytotoxicity decision decision Pre-treat cells with compound Pre-treat cells with compound decision->Pre-treat cells with compound Yes MTT Assay for Cytotoxicity->decision Determine Non-Toxic Doses Stimulate with LPS Stimulate with LPS Pre-treat cells with compound->Stimulate with LPS Griess Assay for NO Griess Assay for NO Stimulate with LPS->Griess Assay for NO ELISA for Cytokines ELISA for Cytokines Stimulate with LPS->ELISA for Cytokines Western Blot for Proteins Western Blot for Proteins Stimulate with LPS->Western Blot for Proteins Griess Assay for NO->end ELISA for Cytokines->end Western Blot for Proteins->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

This compound is a naturally occurring sesquiterpenoid with a well-defined chemical structure, isolated from Xanthium sibiricum. While there is a lack of information regarding its synthesis and specific biological activities, the pharmacological profile of other sesquiterpenoids from the same plant suggests its potential as an anti-inflammatory, antiviral, and cytotoxic agent. Further research is warranted to isolate this compound in larger quantities or to develop a synthetic route to enable a thorough investigation of its therapeutic potential. The absence of data on a synthetic equivalent currently prevents a direct comparative analysis.

References

Safety Operating Guide

Safe Disposal of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to assume the compound may possess unknown toxicological properties. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.

Handling:

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Small Spills:

  • Restrict access to the spill area.

  • Wear appropriate PPE as listed above.

  • Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • For solid spills, carefully sweep or scoop the material to avoid raising dust. Moisten the material slightly with a suitable solvent (e.g., water, if compatible) to minimize dust generation.

  • Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.

  • Collect all decontamination materials for disposal as hazardous waste.

Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Protocol

Disposal of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide must comply with local, state, and federal regulations. Never dispose of this compound down the drain or in the general trash.

Waste Categorization and Collection:

  • Waste Identification: Classify waste containing this compound as hazardous chemical waste.

  • Waste Containers:

    • Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup debris in a designated, leak-proof, and sealable solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled liquid waste container. Avoid mixing with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Any known hazards (e.g., "Caution: Novel Compound, Handle with Care").

Storage and Disposal:

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep waste containers securely closed except when adding waste.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal. Follow their specific procedures for waste collection.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Experimental Workflow for Disposal of this compound cluster_0 Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Storage and Disposal Generate Waste Generation of Waste (e.g., unused compound, contaminated labware, solutions) Identify Waste Type Identify Waste Type Generate Waste->Identify Waste Type Solid Waste Solid Waste Container (Labeled: Hazardous Waste, Chemical Name) Identify Waste Type->Solid Waste Solid Liquid Waste Liquid Waste Container (Labeled: Hazardous Waste, Chemical Name) Identify Waste Type->Liquid Waste Liquid Store Waste Store in Satellite Accumulation Area Solid Waste->Store Waste Liquid Waste->Store Waste Request Pickup Request Pickup from EHS Store Waste->Request Pickup Final Disposal Proper Disposal by EHS Request Pickup->Final Disposal

Caption: Waste Disposal Workflow for this compound.

Logical Relationship of Safety Procedures

The following diagram outlines the logical hierarchy of safety and disposal procedures.

Hierarchy of Safety and Disposal Procedures cluster_0 Preventative Measures cluster_1 Incident Response cluster_2 Waste Management Compound Handling Safe Handling of this compound PPE Personal Protective Equipment (Gloves, Eye Protection, Lab Coat) Compound Handling->PPE Engineering Controls Engineering Controls (Fume Hood, Ventilation) Compound Handling->Engineering Controls Spill Response Spill Response Protocol Compound Handling->Spill Response Exposure Response First Aid and Exposure Response Compound Handling->Exposure Response Waste Segregation Proper Waste Segregation Compound Handling->Waste Segregation Containerization Correct Containerization and Labeling Waste Segregation->Containerization Final Disposal Disposal via EHS Containerization->Final Disposal

Caption: Logical Flow of Safety and Disposal Procedures.

Essential Safety and Operational Guidance for Handling 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required personal protective equipment.

Protection TypeRecommended Equipment
Respiratory Protection Dust respirator. Use in a well-ventilated area or under a laboratory fume hood.[1][2]
Hand Protection Protective gloves (e.g., nitrile or vinyl).[1]
Eye Protection Safety glasses. Chemical goggles should be worn if there is a risk of splashing.[1][2]
Skin and Body Protection Appropriate protective clothing to prevent skin exposure.[1][2]
Operational and Disposal Plans

Handling and Storage:

  • Always wash hands thoroughly after handling.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Prevent ingestion and inhalation of the powder.[1][2]

  • Keep away from sources of ignition.[1][2]

  • Store in a tightly closed container, protected from air and light.[1]

  • For long-term storage, refrigerate or freeze.[1]

Spill Management: In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Wear appropriate PPE.[1] Gently sweep up the spilled solid material.[1][2]

  • Decontaminate: Place the swept material into a suitable, sealed container for disposal.[1] The spill site can be decontaminated with a 10% caustic solution.[1][2]

  • Dispose: Dispose of the container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as chemical waste.[1]

  • Solid Waste: Collect in a designated, labeled, and sealed container.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Promptly flush eyes with water for a prolonged period (15 minutes) and seek medical attention.[3]
Skin Contact Promptly flush the affected area with water and remove any contaminated clothing. If symptoms persist after washing, seek medical attention.[3]
Ingestion Refer to the Material Safety Data Sheet (MSDS) for the specific compound or a similar one and seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_node Review SDS and Experimental Protocol ppe_node Don Appropriate PPE: - Gloves - Safety Glasses - Lab Coat - Dust Respirator prep_node->ppe_node handle_node Handle in a well-ventilated area or fume hood ppe_node->handle_node weigh_node Weigh and prepare solutions carefully handle_node->weigh_node decon_node Decontaminate work surfaces weigh_node->decon_node waste_node Dispose of waste in labeled containers decon_node->waste_node spill_node Spill Management: Evacuate, Ventilate, Contain, Decontaminate exposure_node Exposure Response: Follow First Aid Procedures

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
Reactant of Route 2
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.